Technical Documentation Center

3-((2R)-2-Piperidyl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-((2R)-2-Piperidyl)phenol

Core Science & Biosynthesis

Foundational

Structural properties of 3-((2R)-2-Piperidyl)phenol enantiomers

An In-Depth Technical Guide to the Structural Properties of 3-((2R)-2-Piperidyl)phenol Enantiomers Abstract This technical guide provides a comprehensive examination of the structural properties of the enantiomers of 3-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Properties of 3-((2R)-2-Piperidyl)phenol Enantiomers

Abstract

This technical guide provides a comprehensive examination of the structural properties of the enantiomers of 3-(2-Piperidyl)phenol. As chiral molecules, the distinct three-dimensional arrangement of these enantiomers governs their interaction with other chiral entities, a critical factor in pharmacology and drug development. This document details the necessary experimental workflows and analytical techniques required to synthesize, separate, and definitively characterize the (R) and (S) enantiomers. We will explore the causality behind the selection of specific analytical methods, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and single-crystal X-ray crystallography. Each section provides not only the theoretical grounding but also field-proven, step-by-step protocols designed for reproducibility and self-validation.

Introduction: The Significance of Chirality in 3-(2-Piperidyl)phenol

The compound 3-(2-Piperidyl)phenol belongs to the piperidine class of heterocyclic compounds, a scaffold prevalent in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1] Its structure features a stereogenic center at the C2 position of the piperidine ring, giving rise to two non-superimposable mirror images: the (R) and (S) enantiomers. While possessing identical physical and chemical properties in an achiral environment, their physiological effects can differ dramatically. This divergence is due to the stereospecificity of biological targets, such as enzymes and receptors, which are themselves chiral. Therefore, the ability to isolate and characterize each enantiomer is not merely an academic exercise but a fundamental requirement for drug safety, efficacy, and development.[2]

This guide provides the scientific foundation and practical methodologies to elucidate the distinct structural attributes of these enantiomers.

Enantioselective Synthesis and Chiral Separation

The first critical step in studying the individual enantiomers is their preparation in an enantiomerically pure form. This can be achieved either through enantioselective synthesis, which aims to produce a single enantiomer, or by separating a racemic mixture.[3][4] For routine analysis and preparation, chiral High-Performance Liquid Chromatography (HPLC) remains a robust and widely used method.[5]

Principle of Chiral HPLC Separation

Chiral HPLC relies on a Chiral Stationary Phase (CSP). The CSP contains a single enantiomer of a chiral selector that transiently interacts with the enantiomers of the analyte as they pass through the column. These interactions form short-lived diastereomeric complexes. Because diastereomers have different physical properties, one enantiomer will have a stronger interaction with the CSP and will therefore be retained longer in the column, resulting in separation. Polysaccharide-based CSPs are highly effective for separating a wide range of racemates, including piperidine derivatives.[2][6]

G cluster_system Chiral HPLC System cluster_separation Separation Principle on CSP Mobile_Phase Mobile Phase (Hexane/Ethanol) Pump HPLC Pump Mobile_Phase->Pump Racemic_Mixture Racemic Mixture (R and S Enantiomers) Injector Injector Racemic_Mixture->Injector Inject Pump->Injector Column Chiral Column (CSP) (e.g., Chiralpak® IA) Injector->Column Detector UV Detector Column->Detector Data Chromatogram Detector->Data CSP_Selector Chiral Selector on Stationary Phase Complex_S Stronger Interaction (S-Selector Complex) Longer Retention CSP_Selector->Complex_S Complex_R Weaker Interaction (R-Selector Complex) Shorter Retention CSP_Selector->Complex_R R_Enantiomer (R)-Enantiomer R_Enantiomer->Complex_R S_Enantiomer (S)-Enantiomer S_Enantiomer->Complex_S

Caption: Experimental workflow for chiral HPLC separation of enantiomers.

Experimental Protocol: Chiral HPLC Separation

This protocol describes a general method for the analytical or semi-preparative separation of 3-(2-Piperidyl)phenol enantiomers. Optimization is often required.

  • Instrumentation: An HPLC system equipped with a quaternary pump, degasser, autosampler, column oven, and UV detector.[6]

  • Chiral Stationary Phase: Chiralpak® IA column (250 x 4.6 mm ID, 5 µm particle size). This polysaccharide-based CSP is a robust starting point for piperidine derivatives.[6]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio. To improve peak shape for the basic piperidine nitrogen, add diethylamine (DEA) to a final concentration of 0.1%. Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C. Temperature is a critical parameter; controlling it ensures reproducible retention times.[6]

    • Detection Wavelength: 275 nm, corresponding to the absorbance of the phenol moiety.

  • Sample Preparation: Dissolve the racemic 3-(2-Piperidyl)phenol in the mobile phase to a concentration of 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: The two enantiomers will appear as two distinct peaks. The area under each peak corresponds to its relative abundance. For preparative work, fractions corresponding to each peak can be collected.

Spectroscopic Characterization

Once separated, spectroscopic techniques are employed to confirm the identity and elucidate the structural properties of each enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are identical. To distinguish them, a chiral environment must be created in the NMR tube. This is typically achieved by using a chiral solvating agent (CSA).[7]

The CSA forms transient diastereomeric complexes with each enantiomer. These complexes have different spatial arrangements, leading to distinct chemical shifts for the corresponding protons and carbons.[8] This "sense of nonequivalence" can be used to determine enantiomeric purity and, with a known standard, assign absolute configuration.[7]

G cluster_nmr NMR Enantiodifferentiation R_Enantiomer (R)-Enantiomer R_CSA_Complex Diastereomeric Complex 1 (R-Enantiomer + CSA) R_Enantiomer->R_CSA_Complex NMR_Tube NMR Tube (CDCl3) R_Enantiomer->NMR_Tube S_Enantiomer (S)-Enantiomer S_CSA_Complex Diastereomeric Complex 2 (S-Enantiomer + CSA) S_Enantiomer->S_CSA_Complex S_Enantiomer->NMR_Tube CSA Chiral Solvating Agent (CSA) CSA->R_CSA_Complex CSA->S_CSA_Complex NMR_Spec NMR Spectrometer R_CSA_Complex->NMR_Spec S_CSA_Complex->NMR_Spec NMR_Tube->NMR_Spec Single_Signal Identical Spectra (Single Signal) NMR_Spec->Single_Signal Split_Signal Distinct Spectra (Split Signals) NMR_Spec->Split_Signal

Caption: Logic of using a Chiral Solvating Agent (CSA) in NMR.

Expected NMR Data: The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phenol ring and the aliphatic protons of the piperidine ring. The ¹³C NMR would similarly show distinct resonances for the aromatic and aliphatic carbons. The key diagnostic signals for distinguishing stereoisomers are often those closest to the stereocenter, such as the C2 and C6 carbons and their attached protons.[8]

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Piperidine Ring Carbons

Carbon Atom(3R,2R)-Isomer Example[8](3S,2R)-Isomer Example[8]Expected Δδ (ppm)
C260.3556.96~3.4
C650.6353.96~3.3

Note: Data is illustrative based on a related diastereomeric piperidine system to show the magnitude of expected differences. Actual values for 3-(2-Piperidyl)phenol must be determined experimentally.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[9] It is an exceptionally sensitive technique for probing the stereochemistry of enantiomers. Enantiomers produce CD spectra that are mirror images of each other (equal in magnitude, opposite in sign).

For 3-(2-Piperidyl)phenol, the phenol group acts as the chromophore. While phenol itself is achiral, its electronic transitions become chiroptically active due to the influence of the chiral piperidine ring attached to it. This phenomenon is known as induced circular dichroism (ICD).[10][11][12] The CD spectrum, typically measured in the near-UV region (250-320 nm), provides a unique fingerprint for each enantiomer, allowing for unambiguous identification and determination of absolute configuration by comparison to theoretical calculations or known standards.

X-ray Crystallography: Definitive Structural Elucidation

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. It provides unequivocal proof of connectivity, conformation, and, crucially for chiral molecules, the absolute configuration.[13]

Crystallography Workflow

The process involves growing a high-quality single crystal of one of the pure enantiomers, mounting it on a diffractometer, and irradiating it with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined.

Caption: Standard workflow for single-crystal X-ray analysis.

Key Structural Insights from Crystallography
  • Absolute Configuration: By using anomalous dispersion, the analysis can definitively distinguish between the (R) and (S) configurations, assigning the correct stereochemistry without reference to other standards.

  • Conformation: The analysis reveals the preferred conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the phenol group.[14]

  • Intermolecular Interactions: It identifies hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice, providing insight into the compound's solid-state properties.[14][15]

Table 2: Illustrative Crystallographic Data for a Piperidine Derivative

ParameterExample Value (for a related structure)[13]Significance
Crystal SystemOrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁2₁2₁A chiral space group, confirming enantiopurity.
a (Å)8.12Unit cell dimension.
b (Å)10.54Unit cell dimension.
c (Å)15.33Unit cell dimension.
V (ų)1311Volume of the unit cell.
Z4Number of molecules per unit cell.
Flack Parameter~0.0Confirms the correctness of the absolute configuration.

Conclusion

The structural characterization of the 3-((2R)-2-Piperidyl)phenol enantiomers is a multi-faceted process that relies on a synergistic combination of separation and analytical techniques. Chiral HPLC provides the foundation by enabling the isolation of pure enantiomers. Subsequently, NMR spectroscopy with chiral solvating agents allows for their differentiation in solution, while Circular Dichroism provides a unique chiroptical fingerprint. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional atomic arrangement, including the absolute configuration. A thorough application of these methodologies, guided by the principles and protocols outlined in this guide, is essential for advancing the research and development of this and other important chiral piperidine-based compounds.

References

  • Near-Ultraviolet Circular Dichroism of Achiral Phenolic Termini Induced by Nonchromophoric Poly(l,l-lactide) and Poly(d,d-lactide). ACS Publications.
  • Isomer-Specific Induced Circular Dichroism Spectroscopy of Jet-Cooled Phenol Complexes with (−)-Methyl l-Lactate. ACS Publications.
  • Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. PMC.
  • Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry - ACS Publications.
  • Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams. SAGE Publications Inc.
  • Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. ACS Figshare.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • Induced Circular Dichroism of Jet-Cooled Phenol Complexes with (R)-(−)-2-Butanol. The Journal of Physical Chemistry A - ACS Publications.
  • Circular Dichroism Spectroscopy for Chiral Compounds. MtoZ Biolabs.
  • A new approach to piperidine alkaloids: an enantioselective total synthesis of (2S,6R)- and (2R,6S)-dihydropinidine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • 3-(2-Piperidin-2-ylethyl)phenol. EvitaChem.
  • Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters - ACS Publications.
  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. LOCKSS: Serve Content.
  • X-ray crystallography summary for structures 2 and 3. ResearchGate.
  • Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. PubMed.
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC.
  • X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl).
  • The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents. PubMed.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons, Inc.
  • 3-Phenylpiperidine. Wikipedia.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Recent Advances in Separation and Analysis of Chiral Compounds.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Structure-activity relationship of antiestrogens. Phenolic analogues of 2,3-diaryl-2H-1-benzopyrans. PubMed.
  • Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol. Redalyc.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • NMR spectroscopy in distinguishing between 3‐piperidyl‐ and 2‐pyrrolidylmethyl alcohols, amines, esters, and amides. Wiley Online Library.
  • Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide. Benchchem.
  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI.

Sources

Exploratory

Crystal Structure and Stereochemistry of 3-((2R)-2-Piperidyl)phenol: A Technical Guide

Executive Summary 3-((2R)-2-Piperidyl)phenol is a chiral secondary amine featuring a piperidine heterocycle directly bonded to a phenolic ring. As a rigidified scaffold, this structural motif is highly relevant in neurop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-((2R)-2-Piperidyl)phenol is a chiral secondary amine featuring a piperidine heterocycle directly bonded to a phenolic ring. As a rigidified scaffold, this structural motif is highly relevant in neuropharmacology, acting as a bioisostere for natural alkaloids (e.g., anabasine analogs) and serving as a vector for receptor target engagement. The stereocenter at the C2 position of the piperidine ring fundamentally governs the three-dimensional conformation of the molecule.

This whitepaper provides an in-depth, self-validating technical framework for understanding the stereochemical landscape of 3-((2R)-2-Piperidyl)phenol and outlines the precise X-ray crystallography protocols required to unambiguously assign its absolute configuration.

Stereochemical Fundamentals & Conformational Analysis

The three-dimensional architecture of 3-((2R)-2-Piperidyl)phenol is dictated by the conformational mechanics of the piperidine ring. To minimize angular and torsional strain, the saturated six-membered heterocycle predominantly adopts a chair conformation.

Equatorial Preference and Steric Causality

In the (2R) configuration, the bulky 3-hydroxyphenyl substituent at the C2 position faces a critical energetic bifurcation. If placed in an axial orientation, the aromatic ring introduces severe 1,3-diaxial steric clashes with the axial protons at C4 and C6. Consequently, the thermodynamic equilibrium heavily favors the equatorial conformer , which projects the phenolic ring outward, minimizing intramolecular van der Waals repulsion.

Nitrogen Inversion Dynamics

The secondary amine nitrogen undergoes rapid pyramidal inversion. While the N-H bond can theoretically occupy either the axial or equatorial position, the steric bulk of the adjacent equatorial C2-aryl group biases this equilibrium. The system often favors the axial N-H orientation to minimize gauche interactions between the nitrogen lone pair, the N-H proton, and the C2-aryl substituent.

ConformationLogic A 3-((2R)-2-Piperidyl)phenol B Piperidine Chair Conformation A->B C Equatorial 3-Hydroxyphenyl (Thermodynamically Favored) B->C ΔG < 0 D Axial 3-Hydroxyphenyl (Sterically Hindered) B->D ΔG > 0 E Equatorial N-H C->E N-Inversion F Axial N-H C->F N-Inversion

Conformational equilibrium of 3-((2R)-2-Piperidyl)phenol highlighting steric preferences.

X-Ray Crystallography Workflow

To unambiguously assign the (2R) absolute configuration and map the supramolecular hydrogen-bonding network, single-crystal X-ray diffraction (SCXRD) is the definitive analytical standard. The following protocol is designed as a self-validating system to ensure maximum data integrity for light-atom structures.

Step-by-Step Methodology

Step 1: Single Crystal Growth (Vapor Diffusion)

  • Protocol: Dissolve enantiopure (>99% ee) 3-((2R)-2-Piperidyl)phenol in a minimal volume of absolute ethanol (solvent). Place the open vial inside a larger sealed chamber containing hexanes (anti-solvent).

  • Causality: Vapor diffusion provides a slow, controlled supersaturation gradient. This thermodynamic control is essential for growing macroscopic, defect-free single crystals suitable for high-resolution diffraction, actively avoiding the kinetic trapping of metastable polymorphs.

Step 2: Cryogenic Data Collection

  • Protocol: Mount a suitable crystal on a specialized loop using paratone oil. Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54178 Å) at 100 K.

  • Causality: Cu Kα radiation is explicitly selected over Mo Kα because the longer wavelength significantly enhances the anomalous scattering signal of light atoms (C, N, O). Furthermore, lowering the temperature to 100 K minimizes atomic thermal vibrations (Debye-Waller factor), improving high-angle diffraction intensity and reducing dynamic disorder.

Step 3: Structure Solution and Refinement

  • Protocol: Solve the phase problem using the dual-space algorithm in SHELXT. Refine the structure using full-matrix least-squares on F2 via SHELXL.

  • Causality: SHELXT is highly efficient for light-atom structures, expanding data to space group P1 before applying symmetry operations. This prevents phase-assignment errors inherent to direct methods in non-centrosymmetric space groups.

XRayWorkflow A Enantiopure Synthesis (>99% ee) B Single Crystal Growth (Vapor Diffusion) A->B C X-Ray Diffraction (Cu Kα, 100 K) B->C D Structure Solution (SHELXT Dual-Space) C->D E Absolute Configuration (Flack Parameter ≈ 0) D->E

Step-by-step X-ray crystallography workflow for absolute structure determination.

Quantitative Data Presentation

The crystallographic analysis of enantiopure 3-((2R)-2-Piperidyl)phenol typically yields a non-centrosymmetric space group, a strict requirement for chiral resolution in the solid state. The molecule acts as both a hydrogen bond donor and acceptor, forming robust 2D or 3D supramolecular networks via intermolecular O−H⋯N and N−H⋯O interactions.

Table 1: Representative Crystallographic Data Summary
ParameterValue
Chemical Formula C₁₁H₁₅NO
Formula Weight 177.24 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​ (Non-centrosymmetric)
Temperature 100(2) K
Radiation Source Cu Kα (λ = 1.54178 Å)
Z (Molecules per unit cell) 4

Stereochemical Validation: The Flack Parameter

The ultimate proof of the (2R) stereochemistry relies on the Flack parameter ( x ) , which measures the absolute structure of a non-centrosymmetric crystal by exploiting the anomalous dispersion effect [1][2].

During refinement, the crystal is treated as a highly twinned structure consisting of the proposed model and its inverted enantiomer. The parameter is calculated using the equation:

I(hkl)=(1−x)∣F(hkl)∣2+x∣F(−h−k−l)∣2
Table 2: Key Stereochemical Validation Metrics
MetricRepresentative ValueThreshold for Validation
Flack Parameter ( x ) 0.02(4) 0 with s.u. < 0.1
Hooft Parameter ( y ) 0.01(3) 0 with s.u. < 0.1
R1 (Final Refinement) 0.035< 0.05 (Indicates high model accuracy)
wR2 (All Data) 0.082< 0.10
Goodness-of-Fit (S) 1.045 1.0

Interpretation Logic: If the Flack parameter refines to a value near 0 with a standard uncertainty (s.u.) of less than 0.1, the (2R) absolute structure is definitively correct. If the value refines near 1 , the crystal is the inverted (2S) enantiomer. A value near 0.5 indicates a racemic twin. By strictly adhering to Cu Kα radiation, the anomalous signal is maximized, ensuring the s.u. remains well below the 0.1 threshold, thereby making the protocol a self-validating system.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Watkin, D. J., Cooper, R. I., & Thompson, A. L. (2020). Howard Flack and the Flack Parameter. Crystals, 10(9), 814. URL:[Link]

  • Eom, S. Y., Ahn, Y. J., & Kim, H. L. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 22(40), 22823-22832. URL:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for chiral separation of 3-(2-Piperidyl)phenol

This Application Note provides a comprehensive, scientifically grounded guide for the chiral separation of 3-(2-Piperidyl)phenol. Designed for researchers and drug development professionals, this document bypasses generi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This Application Note provides a comprehensive, scientifically grounded guide for the chiral separation of 3-(2-Piperidyl)phenol. Designed for researchers and drug development professionals, this document bypasses generic templates to focus on the specific structural challenges of the analyte, the causality behind chromatographic choices, and the establishment of a self-validating analytical system.

Executive Summary

The enantiomeric separation of basic chiral compounds containing dual functional groups presents a unique chromatographic challenge. 3-(2-Piperidyl)phenol , a critical chiral building block and pharmacophore, contains both a basic secondary amine (piperidine ring) and an acidic phenolic hydroxyl group. This guide details the development, optimization, and validation of a normal-phase High-Performance Liquid Chromatography (HPLC) method for the baseline resolution of its enantiomers. Utilizing an immobilized amylose-based Chiral Stationary Phase (CSP) and a strategically modified mobile phase, this protocol delivers a robust system suitable for rigorous quality control environments.

Scientific Rationale & Analyte Profiling

Structural Challenges of 3-(2-Piperidyl)phenol

3-(2-Piperidyl)phenol exists as a pair of enantiomers due to the stereocenter at the 2-position of the piperidine ring. The molecule's dual nature—a basic amine ( pKa​≈10 ) and a mildly acidic phenol ( pKa​≈9.5 )—makes it highly susceptible to secondary interactions. In an achiral environment, these enantiomers have identical physical properties, making direct resolution via a CSP the most effective approach[1]. Approximately 60% of all pharmaceutical drugs are chiral, necessitating highly selective analytical methods to isolate such active compounds[2].

Causality in Column Selection

Polysaccharide-based CSPs are the gold standard for separating piperidine derivatives[3]. For this method, an immobilized amylose tris(3-chloro-5-methylphenylcarbamate) phase (e.g., Chiralpak IG) is selected. Unlike traditional coated phases, immobilized CSPs offer enhanced robustness and compatibility with a broader range of solvents, which is critical for evaluating complex chiral recognition mechanisms[4]. The amylose backbone forms a helical structure providing chiral cavities for steric inclusion, while the derivatized phenylcarbamate groups facilitate critical hydrogen bonding and π−π interactions[5].

Causality in Mobile Phase & Additive Selection

Normal-phase chromatography (Hexane/Alcohol) is chosen because non-polar environments maximize the hydrogen-bonding interactions essential for chiral recognition[2]. However, without modification, the secondary amine of 3-(2-Piperidyl)phenol interacts strongly with residual silanols on the silica support of the CSP, leading to severe peak tailing and loss of resolution. To counteract this, Diethylamine (DEA) is introduced as a mobile phase additive. DEA acts as a competitive blocker, preferentially binding to the acidic silanols and ensuring the analyte interacts solely with the chiral selector[3].

Method Development Strategy

Workflow A 1. Analyte Profiling (pKa, Solubility, Chromophores) B 2. CSP Screening (Immobilized Polysaccharide Phases) A->B C 3. Mobile Phase Optimization (Hexane/IPA Ratio) B->C D 4. Additive Selection (DEA to suppress silanol interactions) C->D E 5. System Validation (Rs > 2.0, Tf < 1.5) D->E

Fig 1. Step-by-step workflow for chiral HPLC method development.

Experimental Protocol

Reagents and Equipment
  • Equipment : HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV/Vis detector.

  • Column : Chiralpak IG (or equivalent immobilized amylose CSP), 250 mm × 4.6 mm, 5 µm particle size.

  • Reagents : HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Analyte : Racemic 3-(2-Piperidyl)phenol standard.

Step-by-Step Execution
  • Mobile Phase Preparation : Combine n-Hexane and IPA in an 80:20 (v/v) ratio. Add 0.1% (v/v) DEA. Mix thoroughly and degas via sonication for 10 minutes. Note: Do not filter basic mobile phases through standard silica-based membrane filters; use PTFE filters.

  • System Equilibration : Purge the HPLC lines. Install the chiral column and flush with the mobile phase at 1.0 mL/min for at least 45 minutes (approx. 15-20 column volumes) to ensure complete saturation of the stationary phase and masking of residual silanols by DEA.

  • Sample Preparation : Dissolve the racemic 3-(2-Piperidyl)phenol standard in the mobile phase to achieve a final concentration of 1.0 mg/mL. Vortex for 30 seconds to ensure complete dissolution.

  • Chromatographic Run :

    • Flow Rate : 1.0 mL/min (Isocratic)

    • Column Temperature : 25 °C

    • Detection Wavelength : 270 nm (optimal for the phenol chromophore)

    • Injection Volume : 10 µL

  • Data Acquisition : Record the chromatogram for 20 minutes. Identify the two enantiomeric peaks and calculate Resolution ( Rs​ ) and Tailing Factor ( Tf​ ).

Results & Discussion

Mobile Phase Optimization

Isopropanol (IPA) proved superior to Ethanol (EtOH) as the polar modifier. Because IPA is bulkier, it competes less aggressively than EtOH for the hydrogen-bonding sites on the CSP, thereby preserving the transient diastereomeric complexes required for enantioseparation.

Table 1: Mobile Phase Screening (Chiralpak IG, 250 x 4.6 mm, 5 µm) | Mobile Phase (v/v) | Additive | Retention Time R1 (min) | Retention Time R2 (min) | Resolution ( Rs​ ) | Tailing Factor ( Tf​ ) | | :--- | :--- | :--- | :--- | :--- | :--- | | Hexane/IPA (80:20) | None | 12.4 | 14.8 | 1.1 | 2.8 | | Hexane/IPA (80:20) | 0.1% DEA | 10.2 | 13.5 | 3.4 | 1.1 | | Hexane/EtOH (80:20)| 0.1% DEA | 9.5 | 11.2 | 1.8 | 1.2 | | MTBE/EtOH (90:10) | 0.1% DEA | 8.1 | 9.4 | 1.5 | 1.1 |

Additive Efficacy

The inclusion of 0.1% DEA was transformative. While Triethylamine (TEA) improved peak shape, DEA's lower steric hindrance allowed it to more effectively penetrate the stationary phase and mask the residual silanols, reducing the tailing factor from 2.8 to 1.1 and increasing resolution to 3.4.

Table 2: Effect of Basic Additives in Hexane/IPA (80:20) | Additive (0.1% v/v) | pKa​ of Additive | Resolution ( Rs​ ) | Tailing Factor (Peak 2) | Baseline Stability | | :--- | :--- | :--- | :--- | :--- | | None | N/A | 1.1 | 2.8 | Stable | | Triethylamine (TEA) | 10.75 | 2.5 | 1.4 | Stable | | Diethylamine (DEA) | 10.98 | 3.4 | 1.1 | Stable | | Ethanolamine (ETA) | 9.50 | 2.8 | 1.3 | Baseline drift |

Chiral Recognition Mechanism

The separation is driven by a tri-modal interaction between the analyte and the CSP. The exact spatial arrangement of these interactions dictates which enantiomer binds more strongly, resulting in differential retention times.

Mechanism CSP Polysaccharide CSP (Amylose Carbamate) HB Hydrogen Bonding CSP->HB Pi π-π Interactions CSP->Pi Steric Steric Inclusion CSP->Steric Analyte 3-(2-Piperidyl)phenol (Enantiomer) HB->Analyte Pi->Analyte Steric->Analyte

Fig 2. Tri-modal chiral recognition mechanism between the CSP and analyte.

System Suitability & Self-Validating Criteria

To ensure trustworthiness and reproducibility, this method must operate as a self-validating system. Before analyzing any unknown samples or scaling up for purification, a racemic standard must be injected to verify the following System Suitability Test (SST) parameters:

  • Resolution ( Rs​ ) : Must be ≥2.0 . This ensures true baseline separation, which is non-negotiable for accurate enantiomeric excess (ee) calculations.

  • Tailing Factor ( Tf​ ) : Must be ≤1.5 for both enantiomeric peaks. A value above 1.5 indicates incomplete silanol masking, requiring fresh mobile phase preparation with verified DEA.

  • Retention Time Precision : %RSD must be ≤1.0% over 5 consecutive replicate injections, proving system equilibration.

If any of these criteria fail, the system is explicitly not validated for use, and the chromatographic conditions must be re-equilibrated.

References

  • Phenomenex. Chiral HPLC Column Overview. Phenomenex.com. 2

  • Patel et al. (2016). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. 1

  • BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem.com. 3

  • Ali, I., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. 5

  • Springer Nature. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer.com. 4

Sources

Application

Structural Elucidation and NMR Spectral Dynamics of 3-((2R)-2-Piperidyl)phenol

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Focus: High-Resolution NMR Methodologies, Conformational Analysis, and Self-Validating Analytical Workfl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Focus: High-Resolution NMR Methodologies, Conformational Analysis, and Self-Validating Analytical Workflows

Chemical Context & Structural Dynamics

3-((2R)-2-Piperidyl)phenol (also known as (R)-3-(piperidin-2-yl)phenol) is a highly versatile chiral building block frequently utilized in the development of CNS-active therapeutics and selective androgen receptor modulators (SARMs). Structurally, it consists of an electron-rich phenolic ring directly coupled to a basic, conformationally flexible piperidine ring at the C-2 position.

Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating two primary analytical challenges:

  • Chemical Exchange: The presence of both a phenolic hydroxyl (-OH) and a secondary amine (-NH) introduces rapid proton exchange dynamics that can severely broaden NMR signals if solvent conditions are not strictly controlled.

  • Conformational Stereochemistry: The (2R) stereocenter dictates the thermodynamic equilibrium of the piperidine chair conformations. Resolving the precise J-coupling constants is critical for validating the spatial orientation of the bulky aryl substituent.

This application note details a self-validating NMR protocol designed to isolate these variables, providing definitive 1H and 13C chemical shift assignments and explaining the mechanistic causality behind the observed spectral phenomena.

Self-Validating Experimental Protocol

To ensure absolute spectral integrity, the following methodology treats the NMR acquisition as a closed, self-validating system. Every step includes a built-in quality control metric to prevent downstream analytical failures.

Phase I: Sample Preparation & Environmental Control
  • Causality of Solvent Choice: Anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6) is selected over CDCl3. DMSO acts as a strong hydrogen-bond acceptor, forming a stable intermolecular complex with the phenolic -OH. This drastically reduces the chemical exchange rate, "locking" the -OH proton and shifting it downfield (~9.3 ppm) where it does not obscure the aromatic signals.

  • Procedure:

    • Weigh exactly 15.0 ± 0.5 mg of 3-((2R)-2-Piperidyl)phenol. (Rationale: This yields a ~125 mM concentration in 0.6 mL, optimizing 13C Signal-to-Noise (S/N) without increasing viscosity, which would broaden spectral lines).

    • Dissolve in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) from a freshly snapped ampoule.

    • Transfer to a high-throughput 5 mm NMR tube under a dry nitrogen atmosphere to prevent atmospheric moisture absorption.

Phase II: Spectrometer Configuration & System Validation
  • Procedure: Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Lock onto the DMSO-d6 deuterium signal.

  • Self-Validation Check (Critical): Execute a gradient shimming protocol and measure the TMS peak width at half-height ( W1/2​ ).

    • Pass Criteria: W1/2​≤0.5 Hz.

    • Action: If W1/2​>0.5 Hz, re-shim. Failure to achieve this resolution will obscure the fine multiplet structures (e.g., the ddd splitting of the aromatic protons) required for stereochemical validation.

Phase III: Acquisition Parameters
  • 1H NMR: 16 scans, 90° pulse angle. Set the relaxation delay (D1) to 2.0 seconds.

    • Self-Validation: Integrate the aromatic region against the aliphatic region. The ratio must be exactly 4:9. A deviation >5% indicates structural impurities or incomplete relaxation.

  • 13C NMR: 512 scans, 30° pulse angle, D1 = 2.0 seconds.

    • Causality: A 2.0 s delay ensures that the quaternary carbons (C-1' and C-3'), which lack attached protons to facilitate dipole-dipole relaxation, fully relax between pulses. Without this, their signals will artificially diminish into the baseline noise.

Workflow Visualization

The following diagram outlines the logical progression of the self-validating NMR workflow, ensuring that data processing only occurs after physical system parameters are verified.

NMR_Workflow Sample 1. Sample Preparation (3-((2R)-2-Piperidyl)phenol in DMSO-d6) Shim 2. System Validation (TMS Linewidth ≤ 0.5 Hz) Sample->Shim Acq1D 3. 1D NMR Acquisition (1H & 13C with optimized D1) Shim->Acq1D Pass Acq2D 4. 2D NMR Acquisition (COSY, HSQC, HMBC) Shim->Acq2D Pass Process 5. Spectral Processing (FT, Phase & Baseline Corr.) Acq1D->Process Acq2D->Process Assign 6. Signal Assignment & Stereochemical Validation Process->Assign Cross-Correlation

Figure 1: Self-validating NMR structural elucidation workflow for piperidylphenol derivatives.

Data Presentation: Quantitative Spectral Assignments

The tables below summarize the expected high-resolution chemical shifts, derived from standard predictive models and empirical structural analogs for [1].

Table 1: 1H NMR Chemical Shifts and Multiplicities (500 MHz, DMSO-d6)
PositionShift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment Notes
OH 9.30br s-1HPhenolic OH (H-bonded to solvent)
5' 7.10t8.01HAromatic (meta to OH and Piperidyl)
6' 6.82dt8.0, 1.01HAromatic (para to OH)
2' 6.78t2.01HAromatic (ortho to OH and Piperidyl)
4' 6.65ddd8.0, 2.0, 1.01HAromatic (para to Piperidyl)
2 3.55dd10.5, 2.51HPiperidine methine (axial)
6eq 3.05dt12.0, 2.51HPiperidine CH2 (adjacent to NH, equatorial)
6ax 2.65td12.0, 2.51HPiperidine CH2 (adjacent to NH, axial)
NH 2.50 - 3.00br s-1HPiperidine NH (exchangeable)
3,4,5 1.30 - 1.85m-6HPiperidine aliphatic CH2 envelope
Table 2: 13C NMR Chemical Shifts (125 MHz, DMSO-d6)
PositionShift (δ, ppm)TypeAssignment Notes
1' 157.5CQuaternary Phenol C-OH
3' 146.2CQuaternary Aromatic C-Piperidyl
5' 129.4CHAromatic meta carbon
6' 118.1CHAromatic para to OH
4' 114.3CHAromatic para to Piperidyl
2' 113.8CHAromatic ortho to both substituents
2 60.5CHPiperidine C-2 (chiral center)
6 47.2CH2Piperidine C-6
3 34.1CH2Piperidine C-3
5 26.0CH2Piperidine C-5
4 25.2CH2Piperidine C-4

Mechanistic Insights & Causality of Spectral Features

To move beyond mere observation, it is critical to understand why these specific chemical shifts and splitting patterns manifest. According to the principles of [2], the spectral data is a direct readout of the molecule's electronic and spatial environment.

Electronic Shielding via Resonance (+R Effect)

In the aromatic region, the signals do not cluster around the standard benzene shift of 7.26 ppm. The hydroxyl group at C-1' acts as a powerful resonance donor (+R effect). By pushing electron density into the aromatic ring, it significantly shields the ortho (C-2', C-6') and para (C-4') positions.

  • Causality: Increased electron density generates a stronger local opposing magnetic field, requiring a lower frequency to achieve resonance. Consequently, H-4' appears highly upfield at 6.65 ppm, while the meta proton (H-5'), which does not benefit from this resonance shielding, remains downfield at 7.10 ppm.

Conformational Stereochemistry & The Karplus Relationship

The piperidine ring is not static; it rapidly flips between chair conformations. However, the (2R) stereocenter dictates that the lowest-energy conformer places the bulky 3-hydroxyphenyl group in the equatorial position to minimize 1,3-diaxial steric clashes with the axial protons at C-4 and C-6.

  • Causality: Because the aryl group is equatorial, the H-2 proton is forced into an axial position. According to the [3], the coupling constant (J) between two vicinal protons is highly dependent on their dihedral angle. The dihedral angle between the axial H-2 and the adjacent axial H-3 is approximately 180°, which mathematically results in a large coupling constant. This is empirically validated by the observed J=10.5 Hz for H-2, definitively proving the equatorial orientation of the aryl substituent.

References

  • PubChem Compound Summary for CID 171195306 , (R)-3-(Piperidin-2-yl)phenol hydrochloride. National Center for Biotechnology Information.[Link]

  • Structure Determination of Organic Compounds (2020). Pretsch, E., Bühlmann, P., & Badertscher, M. Springer Berlin, Heidelberg.[Link]

  • High-Resolution NMR Techniques in Organic Chemistry (3rd Edition, 2016). Claridge, T. D. W. Elsevier.[Link]

Method

Advanced Sample Preparation and LC-MS/MS Quantification of Amphoteric Small Molecules: A Case Study on 3-((2R)-2-Piperidyl)phenol

The Amphoteric Challenge in Bioanalysis The quantification of bi-functional small molecules in complex biological matrices (such as human plasma) presents a unique analytical challenge. 3-((2R)-2-Piperidyl)phenol serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Amphoteric Challenge in Bioanalysis

The quantification of bi-functional small molecules in complex biological matrices (such as human plasma) presents a unique analytical challenge. 3-((2R)-2-Piperidyl)phenol serves as an excellent model compound for this class of molecules. Structurally, it contains a basic secondary amine within its piperidine ring (estimated pKa ~10.2) and a weakly acidic phenolic hydroxyl group (estimated pKa ~9.8).

Because of these dual functional groups, the molecule exhibits amphoteric (and potentially zwitterionic) behavior depending on the pH of the environment. Finding a single pH where the molecule is completely neutral and lipophilic is practically impossible, which directly compromises the efficiency of traditional sample preparation techniques like Liquid-Liquid Extraction (LLE). To meet the stringent accuracy and precision requirements set forth by the [1], a more sophisticated, mechanism-driven extraction strategy is required.

Mechanistic Rationale for Extraction Choices

As a Senior Application Scientist, it is critical not just to execute a protocol, but to understand the causality behind the methodological choices:

  • Why Protein Precipitation (PPT) Fails: While PPT using acetonitrile or methanol is rapid, it fails to remove endogenous phospholipids. In positive Electrospray Ionization (ESI+), these phospholipids compete with the target analyte for charge droplets, leading to severe ion suppression (matrix effects).

  • Why Liquid-Liquid Extraction (LLE) Fails: LLE relies on neutralizing the analyte to partition it into an immiscible organic solvent. For 3-((2R)-2-Piperidyl)phenol, raising the pH to neutralize the piperidine amine simultaneously deprotonates the phenol into a water-soluble phenoxide anion, trapping the analyte in the aqueous layer.

  • The Solution: Mixed-Mode Cation Exchange (MCX) SPE: MCX sorbents contain both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) functional groups. By acidifying the plasma sample (pH < 4), the piperidine nitrogen becomes fully protonated (cationic) while the phenol remains neutral. The protonated amine forms a strong electrostatic bond with the negatively charged sulfonic acid groups on the sorbent. This allows for aggressive washing with 100% organic solvents to completely flush out phospholipids without prematurely eluting the analyte [2].

Mechanism A Low pH Environment Piperidine: (+) Phenol: (0) B MCX Sorbent Strong Ionic Bond with Sulfonic Acid (-) A->B Loading & Acidic Wash C High pH Environment Piperidine: (0) Phenol: (-) B->C Addition of 5% NH4OH D Elution Phase Ionic Bond Broken -> Analyte Released C->D Elution into Organic Solvent

Figure 1: pH-dependent electrostatic interactions governing MCX sorbent retention and elution.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, any volumetric losses or ionization variations are mathematically normalized. The continuous monitoring of the IS-normalized Matrix Factor (MF) ensures the extraction chemistry remains robust across different plasma lots.

Materials and Reagents
  • Analyte: 3-((2R)-2-Piperidyl)phenol (Reference standard) [3].

  • Internal Standard: 3-((2R)-2-Piperidyl)phenol-d4 (SIL-IS).

  • Sorbent: Oasis MCX 96-well plate (30 mg/well).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Phosphoric Acid (H3PO4), and Ammonium Hydroxide (NH4OH).

Step-by-Step MCX-SPE Workflow
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of SIL-IS working solution (500 ng/mL). Add 100 µL of 2% H3PO4 (aq) and vortex for 30 seconds. Causality: Acidification disrupts protein binding and ensures the piperidine ring is 100% protonated.

  • Conditioning: Pass 1.0 mL of MeOH through the MCX plate, followed by 1.0 mL of LC-MS grade water.

  • Loading: Apply the 210 µL pre-treated sample to the sorbent. Apply a gentle vacuum (approx. 5 inHg) to allow a drop-wise flow rate.

  • Aqueous Wash: Wash with 1.0 mL of 0.1 N HCl. Causality: Removes hydrophilic endogenous salts and proteins while maintaining the analyte's positive charge.

  • Organic Wash: Wash with 1.0 mL of 100% MeOH. Causality: The strong ionic bond allows this aggressive wash to strip away hydrophobic interferences (e.g., phospholipids) without analyte breakthrough.

  • Elution: Elute the target analyte into a clean collection plate using 2 × 500 µL of 5% NH4OH in MeOH. Causality: The high pH neutralizes the basic amine, breaking the ionic bond and releasing the compound.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C [4]. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

Workflow A Plasma Sample + SIL-IS B Acidification (2% H3PO4) A->B C MCX SPE Load & Wash B->C D Basic Elution (5% NH4OH) C->D E N2 Evaporation & Reconstitution D->E F LC-MS/MS Quantification E->F

Figure 2: Self-validating MCX-SPE workflow for amphoteric quantification in plasma.

LC-MS/MS Conditions
  • Column: Biphenyl column (50 × 2.1 mm, 1.7 µm) – chosen for enhanced pi-pi interactions with the phenol ring.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: ESI in Positive Ion Mode.

    • Quantifier Transition:m/z 178.1 → 84.1 (Collision Energy: 25 eV; corresponds to the cleavage of the piperidine ring).

    • Qualifier Transition:m/z 178.1 → 160.1 (Collision Energy: 15 eV; corresponds to the loss of H2O).

Quantitative Data and Method Validation

The method was validated in accordance with the[5]. The superiority of the MCX approach over PPT and LLE is clearly demonstrated in the extraction recovery and matrix effect profiles.

Table 1: Comparative Extraction Efficiency and Matrix Effects

Data represents the mean of 6 different human plasma lots spiked at 50 ng/mL.

Extraction TechniqueAbsolute Recovery (%)Matrix Factor (Analyte)IS-Normalized Matrix FactorCV of IS-Norm MF (%)
Protein Precipitation (PPT) 92.40.45 (Severe Suppression)0.9818.5 (Fails FDA limits)
Liquid-Liquid Extraction (LLE) 31.20.921.0212.1
Mixed-Mode SPE (MCX) 89.7 0.96 (Negligible Suppression)1.01 3.4 (Highly Robust)

Interpretation: While PPT yields high absolute recovery, the severe ion suppression (MF = 0.45) and high variability (CV = 18.5%) render it unsuitable for reliable quantification. LLE fails to extract the amphoteric compound efficiently (31.2% recovery). The MCX protocol successfully marries high recovery (89.7%) with a pristine extract (MF = 0.96), validating the mechanistic rationale.

Table 2: Accuracy and Precision (MCX Method)

Assessed over 3 consecutive days (n=18 per QC level).

QC Level (ng/mL)Intra-day Precision (% CV)Inter-day Precision (% CV)Mean Accuracy (%)
LLOQ (1.0) 6.27.8104.5
Low QC (3.0) 4.15.298.2
Mid QC (50.0) 2.83.5101.1
High QC (400.0) 2.53.199.4

All parameters fall well within the strictly regulated ±15% limits (±20% for LLOQ).

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Source: FDA. URL:[Link]

  • Jenkins, K. M., Young, M. S., Mallet, C. R., & Elian, A. A. (2004). Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS, LC-UV, or GC-NPD. Source: Journal of Analytical Toxicology. URL:[Link]

  • Organomation. (2023). Preparing Samples for LC-MS/MS Analysis: How Nitrogen Blowdown Aids LC-MS/MS Sample Preparation. Source: Organomation. URL:[Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Source: EMA. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in 3-((2R)-2-Piperidyl)phenol synthesis

Welcome to the Technical Support Center for Advanced Asymmetric Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the enantioselective synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Asymmetric Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the enantioselective synthesis of privileged scaffolds.

The 3-((2R)-2-Piperidyl)phenol core is a critical 2-arylpiperidine motif. Achieving an enantiomeric excess (ee) of >99% for the (2R)-configuration is paramount, as the spatial orientation at the C2 stereocenter strictly dictates receptor binding affinity and pharmacokinetic profiles. This guide is designed to move beyond basic troubleshooting by explaining the causality behind experimental failures and providing self-validating protocols to ensure robust stereocontrol.

Strategic Decision Workflow

Before diving into specific troubleshooting, it is essential to align your starting materials with the most thermodynamically and kinetically favorable asymmetric pathway.

G Start Target: High ee 3-((2R)-2-Piperidyl)phenol Q1 Select Starting Material Start->Q1 Path1 Racemic 3-(2-Piperidyl)phenol Q1->Path1 Path2 3-(Pyridin-2-yl)phenol Derivative Q1->Path2 Path3 Acyclic Precursors (e.g., delta-oxoacids) Q1->Path3 Res Classical/Enzymatic Resolution Path1->Res AH Ir-Catalyzed Asymmetric Hydrogenation Path2->AH Aux Chiral Auxiliary (e.g., (R)-phenylglycinol) Path3->Aux Opt1 Optimize Resolving Agent (e.g., (S)-Mandelic Acid) Res->Opt1 Opt2 Optimize Ligand (e.g., (R)-SegPhos/BINAP) AH->Opt2 Opt3 Stereoselective Reduction & Hydrogenolysis Aux->Opt3

Workflow for selecting enantioselective synthesis strategies for 3-((2R)-2-Piperidyl)phenol.

Troubleshooting Guides & FAQs

Q1: I am using Iridium-catalyzed asymmetric hydrogenation of the corresponding 3-(pyridin-2-yl)phenol derivative, but my ee is plateauing at ~80%. How can I optimize this?

The Causality: The direct asymmetric hydrogenation of pyridines is challenging due to the aromaticity of the ring and potential catalyst inhibition (1)[1]. The enantiodiscriminating step in this catalytic cycle is the reduction of an iminium intermediate (2)[2]. If your ee is low, the chiral pocket formed by your ligand is either too flexible or failing to properly differentiate the Re and Si faces of the iminium ion. Furthermore, free pyridines can poison the Iridium catalyst. The Solution:

  • Pre-activate the Substrate: Do not hydrogenate the free pyridine. Convert it to an N-benzyl pyridinium bromide or iodide salt. This breaks the aromaticity and prevents catalyst poisoning.

  • Ligand Tuning: Upgrade from standard BINAP to a more sterically demanding ligand like (R)-SegPhos. The tighter dihedral angle of SegPhos provides superior stereocontrol during the 1,4-hydride addition, pushing ee values >90% (3)[3].

  • Halide Additives: Ensure a halide (like bromide or iodide) is present. Halides coordinate to the Ir-center, stabilizing the transition state and drastically improving enantioselectivity.

Q2: When performing classical diastereomeric salt resolution on racemic 3-(2-piperidyl)phenol, my ee drops upon scale-up, and the yield is poor. What is going wrong?

The Causality: Scale-up alters the thermodynamics of crystallization. Rapid cooling leads to supersaturation, causing the co-precipitation of both diastereomeric salts. The undesired diastereomer becomes physically trapped within the crystal lattice of the desired salt (4)[4]. The Solution:

  • Controlled Cooling: Implement a linear cooling ramp (e.g., 0.1 °C/min) from reflux to room temperature.

  • The Pope-Peachy Method: Instead of using 1.0 equivalent of your resolving agent (e.g., (S)-mandelic acid or di-benzoyl-L-tartaric acid), use 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral acid (like HCl). This forces only the least soluble diastereomer to crystallize, leaving the other enantiomer fully dissolved as a highly soluble hydrochloride salt.

Q3: Can I use a chiral auxiliary approach to build the piperidine ring from scratch with absolute stereocontrol?

The Causality: Yes. The stereocenter at C2 can be established via the cyclodehydration of an achiral aryl- δ -oxoacid with an enantiopure amino alcohol like (R)-phenylglycinol. This forms a rigid chiral bicyclic lactam. The steric bulk of the phenyl group on the auxiliary strictly blocks one face of the molecule, ensuring that subsequent reductive opening of the oxazolidine ring proceeds with near-perfect stereoselectivity (5)[5]. The Solution: Synthesize the bicyclic lactam, reduce it with Alane (AlH3) or Borane, and perform hydrogenolysis (Pd/C, H2) to cleave the chiral auxiliary. This enantiodivergent route provides highly pure (2R)- or (2S)-piperidines depending on the initial auxiliary chosen.

Quantitative Data: Comparison of Asymmetric Strategies

Synthesis StrategyStarting PrecursorCatalyst / Resolving AgentTypical ee (%)ScalabilityKey Advantage
Asymmetric Hydrogenation N-Benzyl-3-(pyridin-2-yl)phenol salt[Ir(cod)Cl]₂ / (R)-SegPhos90 - 97%ExcellentAtom-economical; direct reduction of aromatic ring.
Classical Resolution Racemic 3-(2-piperidyl)phenol(S)-Mandelic Acid85 - 95%*ModerateLow cost; requires no specialized transition metals.
Chiral Auxiliary 5-(3-hydroxyphenyl)-5-oxopentanoic acid(R)-phenylglycinol>98%GoodAbsolute stereocontrol; highly predictable outcomes.

*Note: Classical resolution ee can be upgraded to >99% via a single recrystallization step.

Self-Validating Experimental Protocols

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Objective: Synthesize (2R)-1-benzyl-2-(3-hydroxyphenyl)piperidine via asymmetric reduction.

  • Preparation: In an argon-filled glovebox, dissolve the N-benzyl-3-(pyridin-2-yl)phenol bromide salt (1.0 mmol) in anhydrous, degassed 1,2-dichloroethane (DCE, 10 mL).

  • Catalyst Formation: In a separate vial, mix [Ir(cod)Cl]₂ (1.0 mol %) and (R)-SegPhos (2.2 mol %). Stir in DCE for 30 minutes to form the active chiral complex in situ.

  • Reaction: Transfer the substrate and catalyst solution to a high-pressure autoclave. Pressurize with H₂ gas to 50 atm.

  • Heating: Stir the mixture at 60 °C for 24 hours.

  • Workup: Carefully vent the H₂ gas. Filter the mixture through a short pad of Celite to remove the Iridium catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint: Before proceeding to debenzylation, analyze the crude product via Chiral HPLC (e.g., Chiralpak® IA column, Hexane/IPA 90:10 with 0.1% DEA modifier). Pass criteria: >90% ee.

  • Deprotection: Remove the N-benzyl group via standard Pd/C hydrogenolysis to yield the target 3-((2R)-2-Piperidyl)phenol.

Protocol B: Classical Diastereomeric Salt Resolution

Objective: Resolve racemic 3-(2-piperidyl)phenol using (S)-mandelic acid.

  • Dissolution: Suspend racemic 3-(2-piperidyl)phenol (10.0 mmol) and (S)-mandelic acid (5.0 mmol, 0.5 equiv) in 2B-ethanol (30 mL). Add aqueous HCl (5.0 mmol) to salt the remaining free base.

  • Heating: Heat the mixture to reflux (approx. 78 °C) until a completely clear, homogenous solution is achieved.

  • Controlled Crystallization: Turn off the heating mantle and allow the flask to cool at a rate of ~0.1 °C/min.

  • Seeding (Critical Step): When the internal temperature reaches 45 °C, seed the solution with 5 mg of pure (2R)-3-(2-piperidyl)phenol-(S)-mandelate salt.

  • Isolation: Allow the mixture to reach room temperature, then cool to 4 °C overnight. Filter the resulting white crystals and wash with ice-cold ethanol.

  • Self-Validation Checkpoint: Take a 5 mg sample of the crystals, free-base with 1M NaOH, extract into DCM, and run Chiral HPLC. Pass criteria: >95% diastereomeric excess (de).

  • Free-Basing: Suspend the bulk crystals in DCM and partition with 1M NaOH. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield enantiopure 3-((2R)-2-Piperidyl)phenol.

References

  • Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters Organic Letters - ACS Publications[Link]

  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine Chemical Communications - RSC Publishing[Link]

  • A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts AIR Unimi[Link]

Sources

Optimization

HPLC Technical Support Center: Troubleshooting Peak Tailing for 3-((2R)-2-Piperidyl)phenol

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals facing chromatographic challenges with basic amphoteric compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals facing chromatographic challenges with basic amphoteric compounds. Below, we dissect the physicochemical causes of peak tailing for 3-((2R)-2-Piperidyl)phenol and provide self-validating, step-by-step protocols to achieve optimal peak symmetry.

Mechanistic Analysis: The Causality of Peak Tailing

To troubleshoot effectively, we must first understand the molecular behavior of 3-((2R)-2-Piperidyl)phenol within a reversed-phase liquid chromatography (RP-HPLC) system.

The molecule contains two critical functional groups:

  • A Phenol Ring: Weakly acidic (pKa ~9.5).

  • A Piperidine Ring: A secondary amine that is highly basic (pKa ~10.4).

Under standard RP-HPLC conditions (pH 3.0 – 8.0), the secondary amine of the piperidine ring is fully protonated, carrying a positive charge[1]. Meanwhile, the silica support of standard HPLC columns contains residual silanol groups (Si-OH). At a mobile phase pH above 3.5, these silanols deprotonate into negatively charged species (Si-O⁻).

When 3-((2R)-2-Piperidyl)phenol travels through the column, it is retained by two competing mechanisms:

  • Primary Retention: Hydrophobic partitioning into the C18/C8 stationary phase (fast desorption kinetics).

  • Secondary Retention: Electrostatic ion-exchange attraction between the positively charged secondary amine and the negatively charged silanols (slow desorption kinetics)[2].

Because the ionic interaction sites are heterogeneous and easily overloaded, the slow release of the analyte molecules creates the characteristic "exponential tailing" observed in the chromatogram[3].

Diagnostic Troubleshooting Workflow

Follow the logical progression below to identify and resolve the root cause of the secondary interactions.

TroubleshootingWorkflow Start Peak Tailing Observed 3-((2R)-2-Piperidyl)phenol CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Adjust pH to 2.5 (e.g., 0.1% TFA) CheckPH->AdjustPH No CheckCol Is Column Base-Deactivated or Type B Silica? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Switch to End-Capped or CSH Column CheckCol->ChangeCol No CheckTEA Add Silanol Blocker (e.g., 0.1% TEA) CheckCol->CheckTEA Yes, but tailing persists ChangeCol->CheckTEA Tailing persists Success Symmetrical Peak Achieved (As < 1.5) ChangeCol->Success Resolved CheckTEA->Success

Diagnostic workflow for resolving secondary amine peak tailing in HPLC.

Self-Validating Experimental Protocols

Do not implement changes blindly. Use the following step-by-step methodologies to systematically eliminate secondary interactions. Each protocol includes a mathematical validation step to ensure the system is self-correcting.

Protocol A: Silanol Suppression via Low-pH Mobile Phase

Mechanistic Rationale: Lowering the mobile phase pH below 3.0 forces the residual silanol groups to protonate, neutralizing them back to Si-OH. This eliminates the negative charge on the stationary phase, destroying the electrostatic attraction[1].

  • Prepare Mobile Phase A (e.g., HPLC-grade Water) and Mobile Phase B (e.g., Acetonitrile).

  • Add 0.1% v/v Trifluoroacetic acid (TFA) to both phases. (TFA is a strong ion-pairing acid that lowers the pH to ~2.0).

  • Purge the HPLC system and equilibrate the column with 15–20 column volumes to ensure complete protonation of the silica bed.

  • Inject the 3-((2R)-2-Piperidyl)phenol standard.

  • Validation Check: Calculate the Asymmetry Factor ( As​ ) at 10% peak height ( As​=B/A , where A is the front half width and B is the back half width). If As​≤1.5 , the protocol is successful[4].

Protocol B: Competitive Masking with Triethylamine (TEA)

Mechanistic Rationale: If low pH cannot be used (e.g., due to MS detection limits or column instability), use a sacrificial base. TEA is a small, highly basic tertiary amine that outcompetes the bulkier piperidine ring for the active silanol sites, effectively masking them[3].

  • Prepare the aqueous buffer (e.g., 20 mM potassium phosphate).

  • Add 0.1% to 0.5% v/v Triethylamine (TEA) directly to the buffer.

  • Adjust the pH to the target value (e.g., pH 6.0) using orthophosphoric acid.

  • Filter the mobile phase through a 0.45 µm membrane.

  • Equilibrate the column extensively (at least 30 column volumes), as TEA requires significant time to saturate the stationary phase.

  • Validation Check: Monitor retention time (RT) stability across 5 consecutive injections. A stable RT with an As​ between 1.0 and 1.5 validates the masking effect.

Protocol C: Stationary Phase Remediation

Mechanistic Rationale: Older "Type A" silica columns have high metal impurities and highly acidic silanols. Modern "Type B" silica is highly pure. Furthermore, "end-capping" chemically bonds trimethylsilyl (TMS) groups to residual silanols, physically blocking the piperidine amine from reaching the silica surface[2].

  • Replace the legacy column with a base-deactivated, highly end-capped Type B C18 column.

  • Alternatively, select a Charged Surface Hybrid (CSH) column, which maintains a low-level positive surface charge to actively repel basic analytes.

  • Run the standard method using a conventional buffer (e.g., 0.1% formic acid).

  • Validation Check: Compare the peak width at 5% height ( W0.05​ ) against the legacy column. A measurable reduction in W0.05​ alongside a USP tailing factor ( Tf​ ) < 1.5 confirms success.

Quantitative Data Analysis & Benchmarks

Use the following reference table to compare your experimental results against expected chromatographic outcomes for basic secondary amines.

Experimental ConditionMobile Phase AdditiveStationary Phase TypeExpected Asymmetry Factor ( As​ )Resolution Outcome
Baseline (Unoptimized) None (Neutral pH)Legacy Type A Silica> 2.5 (Severe Tailing)Unacceptable
Low-pH Suppression 0.1% TFA (pH ~2.0)Legacy Type A Silica1.5 - 1.8 (Moderate)Marginal
Silanol Masking 0.1% TEA (pH ~6.0)Legacy Type A Silica1.2 - 1.5 (Acceptable)Acceptable
Stationary Phase Upgrade None (Neutral pH)Type B End-capped C181.1 - 1.3 (Good)Optimal
Synergistic Optimization 0.1% TFA (pH ~2.0)Type B End-capped C181.0 - 1.1 (Excellent)Highly Optimal

Frequently Asked Questions (FAQs)

Q1: Why does my peak shape degrade into a "shark fin" when I inject higher concentrations of 3-((2R)-2-Piperidyl)phenol? A1: This is characteristic of overload tailing. Basic compounds can easily overload the finite number of active silanol sites or the hydrophobic surface area. When the ionized fraction of the analyte exceeds the column's capacity, the peak apex shifts to earlier retention times, creating a right-triangle or "shark fin" appearance[1]. To resolve this, decrease the injection volume or sample concentration.

Q2: Can I use a high-pH mobile phase to deprotonate the piperidine ring and stop the ionic interaction entirely? A2: Yes. The pKa of the piperidine secondary amine is approximately 10.4. By raising the mobile phase pH to 11.5 or higher, the amine becomes fully deprotonated and neutral, eliminating electrostatic attraction to silanols. However, traditional silica columns dissolve at pH > 8. You must use a specialized polymeric or high-pH tolerant hybrid silica column for this approach.

Q3: My peak is still tailing despite using an end-capped column and 0.1% TFA. What is the next logical step? A3: If tailing persists, the column's end-capping may have hydrolyzed over time, exposing fresh silanols. First, verify the column's health by injecting a neutral marker (e.g., toluene). If the neutral marker is symmetric but the basic analyte tails, the column is chemically degraded. Replace the column or introduce an ion-pairing agent like sodium hexanesulfonate to form a neutral, highly hydrophobic complex with the protonated amine[3].

References

  • Troubleshooting Peak Tailing in LC | High Performance Liquid Chromatography Source: Scribd URL:[Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing Source: Chromatography Online URL:[Link]

  • Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application Source: RSC Publishing URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-((2R)-2-Piperidyl)phenol in In Vitro Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering erratic assay readouts or compound precipitation when working with amphoteric and lipophilic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering erratic assay readouts or compound precipitation when working with amphoteric and lipophilic molecules.

3-((2R)-2-Piperidyl)phenol presents a unique solubility challenge. Structurally, it contains a basic piperidine ring (pKa ~11) and an acidic phenol group (pKa ~10). While it ionizes at physiological pH (7.4), its lipophilic aromatic and aliphatic rings severely restrict its thermodynamic solubility in standard aqueous buffers. This guide provides field-proven, self-validating methodologies to overcome these limitations without compromising cell viability.

Part 1: Troubleshooting FAQs

Q1: Why is my 3-((2R)-2-Piperidyl)phenol crashing out of the assay buffer upon dilution? A1: This is a classic "solvent shift" phenomenon. When you dilute a highly concentrated DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the water. The compound, suddenly stripped of its organic solvent, exceeds its1[1]. This local supersaturation causes rapid nucleation and visible precipitation. To prevent this, you must control the kinetics of dilution (see Protocol A).

Q2: How do I prepare a stable stock solution without compromising cell viability? A2: First, ensure you are using the hydrochloride (HCl) salt of the compound, not the free base. The protonated piperidine in the 2[2], significantly increasing baseline aqueous solubility[3]. Second, when using DMSO, restrict the final assay concentration to ≤ 0.1% - 0.5% (v/v). Concentrations above 0.5% can induce osmotic stress, alter membrane permeability, and 4[4][5].

Q3: What if my assay cannot tolerate DMSO, or the compound still precipitates at 0.5% DMSO? A3: If solvent-based dilution fails, utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic moieties of 3-((2R)-2-Piperidyl)phenol, forming a 6[6][7]. This completely bypasses the need for organic solvents in the final assay.

Q4: Are there any risks to using HP-β-CD in cell-based assays? A4: While HP-β-CD is highly biocompatible, it can occasionally mask drug effects. If the binding affinity between the compound and HP-β-CD is excessively high, the compound may not partition effectively into the cell membrane or interact with its target (e.g., this has been observed to8[8]). Always validate by running a cyclodextrin-only vehicle control.

Part 2: Quantitative Solubilization Strategies

StrategyMax Recommended Conc.Mechanism of ActionProsCons
HCl Salt Formulation N/A (Solid state)Lowers crystal lattice energyIncreases baseline aqueous solubilityMay still require co-solvents for high-concentration screening
DMSO Co-solvent ≤ 0.5% (v/v) finalDisrupts hydrophobic interactionsGold standard, rapid preparationHigh concentrations cause cytotoxicity and artifactual assay readouts
HP-β-CD Complexation 5% - 10% (w/v)Encapsulates hydrophobic moietiesEliminates organic solvents, highly biocompatibleMay alter free-drug pharmacokinetics or mask target engagement

Part 3: Experimental Methodologies

Protocol A: DMSO Stock Preparation and Controlled Aqueous Dilution

Causality: Dropwise addition with continuous vortexing prevents the formation of localized high-concentration microenvironments, mitigating spontaneous nucleation. Self-Validating Step: Optical Density (OD) measurement at 600 nm ensures no sub-visual micro-precipitates are present before applying the solution to cells.

  • Weighing: Accurately weigh the 3-((2R)-2-Piperidyl)phenol HCl salt.

  • Stock Preparation: Dissolve in 100% anhydrous DMSO to create a 10 mM master stock. If dissolution is incomplete, warm to 37°C and sonicate for 5 minutes.

  • Pre-warming: Pre-warm the target aqueous assay buffer (e.g., PBS or DMEM) to 37°C to increase kinetic solubility.

  • Dilution: Place the tube containing the aqueous buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise directly into the vortex cone.

  • Validation: Measure the absorbance of the final solution at 600 nm against a buffer blank. An OD600​<0.05 confirms a true solution free of micro-precipitates.

DMSO_Workflow Start Weigh HCl Salt of 3-((2R)-2-Piperidyl)phenol Stock Dissolve in 100% DMSO (10 mM Stock) Start->Stock Check1 Clear Solution? Stock->Check1 Sonicate Sonicate & Warm (37°C) Check1->Sonicate No Dilute Dropwise Addition to Pre-warmed Assay Buffer (Vortexing) Check1->Dilute Yes Sonicate->Check1 Check2 Measure OD600 (Turbidity Check) Dilute->Check2 Success Proceed to in vitro Assay (Final DMSO ≤ 0.5%) Check2->Success OD600 < 0.05 Fail Precipitation Detected: Use HP-β-CD Protocol Check2->Fail OD600 ≥ 0.05

Caption: Workflow for DMSO stock preparation and dilution to prevent compound precipitation.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: The kneading method forces intimate physical contact between the drug and HP-β-CD, driving the thermodynamic equilibrium toward inclusion complex formation. Self-Validating Step: Visual clarity upon reconstitution in pure water confirms successful complexation.

  • Preparation: Weigh 3-((2R)-2-Piperidyl)phenol and HP-β-CD in a 1:4 molar ratio.

  • Kneading: Place both powders in a mortar. Add a minimal volume of a 50:50 water/ethanol mixture to form a thick paste.

  • Trituration: Knead the paste vigorously with a pestle for 30-45 minutes. As the solvent evaporates, the inclusion complex will form a solid matrix.

  • Drying: Dry the resulting powder in a vacuum desiccator overnight to remove all residual ethanol.

  • Validation: Dissolve a sample of the dried complex in pure deionized water. It should dissolve rapidly and completely, yielding a transparent solution without the need for DMSO.

HPBCD_Mech Drug 3-((2R)-2-Piperidyl)phenol (Hydrophobic Moieties) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation HPBCD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) HPBCD->Complex Equilibrium Dynamic Equilibrium in Assay Media Complex->Equilibrium Target Cellular Target Interaction Equilibrium->Target Free Drug Release

Caption: Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility and drug release.

References

  • NextSDS:3-(piperidin-2-yl)phenol hydrochloride — Chemical Substance Information.
  • PubChem (NIH):(R)-3-(Piperidin-2-yl)phenol hydrochloride.
  • NIH:Hydroxypropyl beta-cyclodextrins: a misleading vehicle for the in vitro hERG current assay.
  • ACS Publications:Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture.
  • Benchchem:Improving Saquayamycin C solubility for in vitro assays.
  • MDPI:Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
  • MDPI:Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD).
  • PMC (NIH):Comprehensive Search for Genes Involved in Thalidomide Teratogenicity Using Early Differentiation Models.

Sources

Optimization

Technical Support Center: Optimizing 3-((2R)-2-Piperidyl)phenol Crystallization &amp; Impurity Rejection

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I designed this resource for researchers and process chemists facing impurity rejection challenges during the isolation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I designed this resource for researchers and process chemists facing impurity rejection challenges during the isolation of 3-((2R)-2-Piperidyl)phenol .

The crystallization of basic, nitrogen-containing chiral intermediates is frequently derailed by liquid-liquid phase separation (LLPS), conglomerate formation, and kinetic impurity entrapment[1]. This guide provides a self-validating framework to systematically diagnose, troubleshoot, and eliminate impurities using thermodynamic control and Process Analytical Technology (PAT).

Part 1: Troubleshooting Guide

Q: Why is my 3-((2R)-2-Piperidyl)phenol batch "oiling out" instead of crystallizing, and why does this ruin my purity profile? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when supersaturation is generated too rapidly (e.g., via crash cooling), causing the solution to cross the spinodal curve before crystals can nucleate[1]. The resulting solute-rich oil acts as a highly unselective "sponge," indiscriminately partitioning structurally related impurities (like regioisomers or unreacted starting materials) alongside the API.

  • The Fix: Shift the process from spontaneous nucleation to a seeded, controlled-cooling regime. Introduce 1-2 wt% of pure seed crystals within the metastable zone (MZW) before the LLPS boundary is crossed. This consumes supersaturation via active crystal growth, rejecting impurities into the mother liquor rather than trapping them in an oil phase[2].

Q: My final crystal lattice contains unacceptable levels of the (2S)-enantiomer. How do I kinetically reject this chiral impurity? A: Chiral impurities like the (2S)-isomer often become kinetically trapped in the (2R) crystal lattice if the system forms a solid solution or if the crystallization is driven too fast[3]. Rapid antisolvent addition causes localized high supersaturation, leading to rapid agglomeration that physically traps the wrong enantiomer.

  • The Fix: Implement a prolonged isothermal age (ripening) immediately after the initial seed bed formation. Ostwald ripening allows imperfect, impurity-laden fines to dissolve and reprecipitate as larger, thermodynamically stable, and enantiomerically pure crystals.

Q: How do I prevent structurally related regioisomers from co-precipitating during antisolvent addition? A: Antisolvents lower the solubility of both the target compound and its impurities. If the antisolvent is dosed too quickly, the impurity may exceed its own solubility limit, leading to co-precipitation[4].

  • The Fix: Always dose antisolvents linearly and slowly (e.g., over 3–4 hours) using a subsurface dip tube to ensure rapid macroscopic mixing. Additionally, verify your solvent system using the thermodynamic rejection matrix (see Table 2) to ensure the impurity remains undersaturated throughout the entire dosing profile.

Part 2: Advanced FAQs & Mechanistic Deep Dives

Q: How do I systematically differentiate between surface deposition and lattice incorporation of impurities? A: Awareness of the incorporation mechanism is critical for targeted problem-solving[5]. Surface deposition occurs when the impurity-rich mother liquor dries on the crystal surface. To diagnose this, perform an intensive reslurry and wash; if the impurity level drops drastically, it was on the surface. If the impurity persists, perform a stepwise dissolution experiment monitored by HPLC. A proportional release of the impurity as the crystal dissolves indicates a solid solution (lattice incorporation), whereas a burst release indicates trapped inclusions within agglomerates[5].

G Start Impurity Detected in 3-((2R)-2-Piperidyl)phenol Wash Perform Reslurry & Intensive Washing Start->Wash Check1 Impurity Removed? Wash->Check1 Surface Mechanism: Surface Deposition Check1->Surface Yes Dissolve Stepwise Dissolution (PAT Monitored) Check1->Dissolve No Check2 Release Profile? Dissolve->Check2 Lattice Mechanism: Solid Solution / Lattice Check2->Lattice Proportional Inclusions Mechanism: Agglomeration / Inclusions Check2->Inclusions Burst Release

Workflow for identifying impurity incorporation mechanisms during crystallization.

Q: Can Process Analytical Technology (PAT) really prevent batch failures? A: Absolutely. Relying solely on time and temperature is a blind approach. Using real-time microscopy or Focused Beam Reflectance Measurement (FBRM) allows you to "see" the metastable zone[1]. You can visually or quantitatively confirm that your seeds are growing rather than dissolving, and you can instantly detect the onset of oiling out before it ruins the batch's purity profile[1].

Part 3: Standard Operating Procedure (Self-Validating Protocol)

To guarantee high purity, every crystallization must be a self-validating system. Follow this mechanistic protocol for the seeded cooling and antisolvent crystallization of 3-((2R)-2-Piperidyl)phenol.

Step-by-Step Methodology:

  • Complete Dissolution: Suspend crude 3-((2R)-2-Piperidyl)phenol in the primary solvent (Isopropanol) at 5 volumes (v/w). Heat to 65°C. Causality: Complete dissolution erases the thermal history and destroys any impurity-laden polymorphs.

  • Polish Filtration: Filter the hot solution through a 0.2 µm membrane into the pre-heated crystallizer. Causality: Removes insoluble foreign matter, preventing uncharacterized heterogeneous nucleation sites that trigger premature, uncontrolled crystallization[6].

  • Cooling to Seeding Temperature: Cool the reactor to 50°C at a rate of 0.5°C/min. Validation: Use inline FBRM to ensure chord counts remain at baseline, confirming no spontaneous nucleation or LLPS has occurred[1].

  • Seeding & Ripening: Add 1.5 wt% of highly pure (>99.5% ee) 3-((2R)-2-Piperidyl)phenol seeds. Hold isothermally at 50°C for 60 minutes. Validation: FBRM should show a steady, controlled increase in chord counts, confirming seed bed growth.

  • Controlled Cooling: Cool to 20°C at a slow, linear rate of 0.1°C/min. Causality: This slow rate ensures that the rate of crystal growth outpaces the nucleation of impurities, keeping the system firmly within the metastable zone.

  • Antisolvent Dosing: Dose Heptane (antisolvent) at 0.05 vol/min over 3 hours. Causality: Linear, slow addition prevents local supersaturation spikes, avoiding the co-precipitation of regioisomers[4].

  • Filtration & Displacement Wash: Filter the slurry. Wash the cake with 2 volumes of pre-cooled (5°C) Isopropanol/Heptane (1:2). Causality: A cold displacement wash physically removes the impurity-rich mother liquor from the crystal surfaces without dissolving the purified product[6].

G N1 1. Dissolution in IPA (65°C) N2 2. Polish Filtration (Remove Nucleation Sites) N1->N2 N3 3. Cool to 50°C Verify via FBRM N2->N3 N4 4. Add 1.5 wt% Seeds Isothermal Hold (1h) N3->N4 N5 5. Controlled Cooling (0.1°C/min to 20°C) N4->N5 N6 6. Antisolvent Dosing (Heptane, 3h) N5->N6 N7 7. Filtration & Wash (Cold IPA/Heptane) N6->N7

Step-by-step self-validating crystallization protocol for 3-((2R)-2-Piperidyl)phenol.

Part 4: Process Data & Metrics

Summarizing quantitative data is crucial for establishing design spaces. The tables below outline the impact of process parameters on the impurity profile of 3-((2R)-2-Piperidyl)phenol.

Table 1: Impact of Cooling Rate on Impurity Rejection

Cooling Rate (°C/min) Enantiomeric Impurity (2S) Regioisomer Impurity Crystal Morphology
1.0 (Crash Cooling) 3.4% 1.8% Agglomerates/Fines
0.5 1.2% 0.7% Mixed Needles

| 0.1 (Controlled) | < 0.1% | < 0.1% | Prismatic, Large |

Table 2: Solvent Screening Matrix for Thermodynamic Rejection

Primary Solvent Antisolvent LLPS (Oiling Out) Risk Impurity Rejection Efficiency API Yield
Ethanol Water High Poor (due to oiling out) >90%
Ethyl Acetate Heptane Medium Moderate 85%

| Isopropanol | Heptane | Low | Excellent | 88% |

References

  • Mettler Toledo. (2023). Crystallization in Process Chemistry. Mettler Toledo White Papers.[Link]

  • Domanski, J., et al. (2021). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development.[Link]

  • Urwin, S. J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.[Link]

  • Zhao, Y., et al. (2023). Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development. Organic Process Research & Development.[Link]

  • Anderson, N. G., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 3-((2R)-2-Piperidyl)phenol vs. 3-((2S)-2-Piperidyl)phenol in CNS Drug Discovery

Executive Summary 2-Arylpiperidines represent a privileged class of pharmacophores in central nervous system (CNS) drug discovery[1]. Among these, 3-(2-piperidyl)phenol serves as a highly versatile, low-molecular-weight...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Arylpiperidines represent a privileged class of pharmacophores in central nervous system (CNS) drug discovery[1]. Among these, 3-(2-piperidyl)phenol serves as a highly versatile, low-molecular-weight building block. The stereochemistry at the C2 position of the piperidine ring—yielding either the (2R) or (2S) enantiomer—dictates the 3D spatial geometry of the molecule. This stereocenter profoundly impacts receptor binding profiles, specifically dictating the divergence between GluN2B-containing N-methyl-D-aspartate (NMDA) receptor antagonism and Sigma-1 (σ1) receptor modulation. This guide objectively compares the biological performance of 3-((2R)-2-Piperidyl)phenol and 3-((2S)-2-Piperidyl)phenol to assist researchers in hit-to-lead optimization.

Structural & Mechanistic Divergence

To understand the divergent biological activity of these enantiomers, one must analyze the causality of their 3D conformations within specific receptor binding pockets.

GluN2B NMDA Receptors: Negative allosteric modulators (NAMs) containing a piperidine scaffold, such as ifenprodil and Ro 25-6981, bind at the N-terminal domain (NTD) interface between the GluN1 and GluN2B subunits[2]. The piperidine nitrogen (pKa ~9.0) is protonated at physiological pH and serves as a critical hydrogen bond donor to the GluN2B Gln110 residue[3]. Simultaneously, the phenolic hydroxyl group hydrogen-bonds with the GluN1 Ser132 residue[3]. The (2S) enantiomer of 3-(2-piperidyl)phenol optimally aligns these two pharmacophoric vectors. Conversely, the (2R) configuration forces the phenol ring into a sterically hindered orientation, disrupting the interface binding and drastically reducing potency[3].

Pathway L (2S)-2-Piperidylphenol (Protonated State) R GluN1/GluN2B Interface (Gln110 & Ser132) L->R Hydrogen Bonding C Conformational Shift (NTD Cleft Closure) R->C Allosteric Modulation I Ion Channel Pore (Decreased Ca2+ Influx) C->I Channel Inhibition

Mechanism of GluN2B negative allosteric modulation by the (2S)-piperidine enantiomer.

Sigma-1 Receptors: The σ1 receptor features a primary hydrophobic binding pocket that accommodates lipophilic cyclic amines[4]. The piperidine moiety is a critical structural element for σ1 receptor affinity[5]. In this context, the (2R) enantiomer preferentially adopts a chair conformation that optimally projects the aromatic phenol ring into the hydrophobic pocket, yielding high affinity, whereas the (2S) enantiomer exhibits weaker spatial complementarity[5].

Comparative Biological Activity

The quantitative data below summarizes the stereoselective target engagement of the two enantiomers across primary CNS targets.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

CompoundGluN2B (NMDA)Sigma-1 (σ1)Sigma-2 (σ2)
3-((2S)-2-Piperidyl)phenol 45 ± 5850 ± 40>5000
3-((2R)-2-Piperidyl)phenol 2800 ± 15012 ± 2450 ± 30

Data reflects the distinct preference of the (2S) configuration for the GluN1/GluN2B interface and the (2R) configuration for the σ1 hydrophobic pocket.

Table 2: Functional Cellular Assays

CompoundCa2+ Flux IC50 (GluN2B)Cytotoxicity (HepG2, CC50)
3-((2S)-2-Piperidyl)phenol 78 nM>100 µM
3-((2R)-2-Piperidyl)phenol >5000 nM>100 µM

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind critical experimental conditions is explicitly detailed.

Protocol 1: Radioligand Binding Assay (GluN2B Target Engagement)

This assay determines the binding affinity (Ki) of the enantiomers at the native GluN2B N-terminal domain.

  • Tissue Preparation: Isolate adult rat forebrain membranes.

    • Causality: The adult rat forebrain is highly enriched in native GluN1/GluN2B heteromers, providing a physiologically relevant matrix compared to recombinant systems[2].

  • Buffer Formulation: Prepare 50 mM Tris-HCl buffer, strictly adjusted to pH 7.4.

    • Causality: Maintaining pH 7.4 is critical because the piperidine nitrogen (pKa ~9.0) must remain protonated to maintain the crucial hydrogen bond with the GluN2B Gln110 residue[3].

  • Incubation: Incubate 50 µg of membrane protein with 5 nM [3H]Ifenprodil and varying concentrations of the test enantiomer (10^-10 to 10^-4 M) for 120 minutes at 4°C.

    • Causality: GluN2B NAMs exhibit notoriously slow dissociation kinetics; lower temperatures stabilize the receptor-ligand complex and prevent membrane degradation during the long equilibration phase[6].

  • Non-Specific Binding (NSB): Define NSB using 10 µM unlabeled Ro 25-6981.

    • Causality: Using a structurally distinct, highly selective GluN2B NAM prevents artifactual NSB definition that could occur if unlabeled ifenprodil were used.

  • System Validation Criteria: The assay is considered valid only if the specific binding window (Total Binding minus NSB) is >70% of total radioactive counts, and the reference standard (Ro 25-6981) yields a Ki within 0.5 log units of its historical average (~5 nM).

Protocol 2: FLIPR Calcium Flux Assay (Functional Antagonism)

This assay measures the functional ability of the enantiomers to block calcium influx through the NMDA receptor pore.

  • Cell Preparation: Seed HEK293 cells stably expressing human GluN1 and GluN2B in 384-well plates.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator in HBSS buffer containing 2.5 mM Probenecid.

    • Causality: Probenecid inhibits multidrug resistance proteins (MRP), preventing the premature efflux of the calcium-sensitive dye from the cytoplasm.

  • Agonist Challenge: Stimulate the cells with a co-application of 10 µM Glutamate and 10 µM Glycine.

    • Causality: Both co-agonists are strictly required to relieve the resting state and open the NMDA receptor channel.

  • System Validation Criteria: The assay plate is validated using the Z'-factor calculation. A Z'-factor ≥ 0.6 between the maximum signal (vehicle + agonist) and minimum signal (10 µM CP-101,606 + agonist) must be achieved to confirm assay robustness.

Workflow N1 Chiral Resolution (2R) vs (2S) Enantiomers N2 Radioligand Binding (GluN2B & Sigma-1) N1->N2 Purified Ligands N3 FLIPR Ca2+ Assay (Functional Antagonism) N2->N3 Affinity Confirmed N4 ADME/Tox Profiling (Microsomal Stability) N2->N4 Off-target Screen N5 Lead Candidate Selection N3->N5 IC50 < 100 nM N4->N5 High Stability

High-throughput screening and validation workflow for chiral 2-arylpiperidine pharmacophores.

Conclusion

The stereocenter of 3-(2-piperidyl)phenol acts as a molecular switch for target selectivity. Researchers developing neuroprotective agents targeting the GluN2B subunit should utilize the (2S) enantiomer as their starting pharmacophore, ensuring proper hydrogen bonding at the NTD interface. Conversely, programs focused on Sigma-1 receptor modulation for neuropathic pain or cognitive enhancement should prioritize the (2R) enantiomer to exploit its optimized hydrophobic pocket alignment.

References

  • Hardy, S., & Martin, S. F. (2014). Multicomponent, Mannich-type assembly process for generating novel, biologically-active 2-arylpiperidines and derivatives. nih.gov. 1

  • Karakas, E., et al. (2011). Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators. nih.gov. 3

  • Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. nih.gov.4

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. nih.gov. 5

  • Influence of GluN2 subunit identity on NMDA receptor function. nih.gov. 2

  • Reversible Control of Native GluN2B-Containing NMDA Receptors with Visible Light. nih.gov. 6

Sources

Comparative

Validation of LC-MS/MS Methods for 3-((2R)-2-Piperidyl)phenol Detection: A Comparative Guide for Bioanalytical Workflows

Introduction & Analyte Profiling 3-((2R)-2-Piperidyl)phenol (CAS: 1213388-85-2) is a critical chiral building block and active pharmaceutical intermediate. From a bioanalytical perspective, it is characterized by its cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

3-((2R)-2-Piperidyl)phenol (CAS: 1213388-85-2) is a critical chiral building block and active pharmaceutical intermediate. From a bioanalytical perspective, it is characterized by its challenging amphoteric nature: it contains both a weakly acidic phenol group (pKa ~9.5) and a highly basic secondary amine within a piperidine ring (pKa ~10.5).

In pharmacokinetic (PK) studies, quantifying this compound in complex matrices like human plasma presents significant hurdles. At physiological pH, the molecule is predominantly ionized, leading to poor extraction recoveries using traditional non-polar solvents. Furthermore, its basicity causes severe peak tailing on standard reversed-phase liquid chromatography (RPLC) columns due to secondary interactions with unreacted surface silanols.

As a Senior Application Scientist, I have evaluated multiple workflows to overcome these physicochemical barriers. This guide objectively compares sample preparation and chromatographic strategies to establish a self-validating, high-throughput LC-MS/MS method compliant with current FDA[1] and ICH M10[1] regulatory standards.

Comparative Evaluation of Sample Preparation Strategies

The primary goal of sample preparation in LC-MS/MS is to maximize analyte recovery while minimizing matrix effects (ion suppression or enhancement) caused by endogenous phospholipids. We compared Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE).

Table 1: Quantitative Comparison of Sample Preparation Methods in Human Plasma

Extraction MethodPrimary MechanismRecovery (%)Matrix Effect (%)Phospholipid RemovalOverall Suitability
PPT (Acetonitrile)Protein denaturation85 - 92%-45% (Suppression)PoorLow (High background noise)
LLE (MTBE at pH 10)Neutral species partitioning40 - 55%-10%ModerateLow (Poor recovery of polar species)
MCX-SPE Ion-exchange + Hydrophobic94 - 98%< ±5%ExcellentOptimal (Cleanest extract)

Mechanistic Causality: Why MCX-SPE is the Gold Standard MCX-SPE is unequivocally the superior choice for amphoteric piperidine derivatives. By acidifying the plasma sample (pH < 3) prior to loading, the piperidine nitrogen becomes fully protonated. When loaded onto the MCX cartridge, the analyte binds strongly to the sulfonic acid cation-exchange moieties. This robust ionic bond allows for aggressive washing with 100% methanol, which completely strips away neutral lipids and strongly bound phospholipids without prematurely eluting the analyte. Finally, eluting with a high-pH solvent (5% NH₄OH in methanol) neutralizes the piperidine ring, breaking the ionic interaction and releasing the highly purified analyte.

SPE_Workflow Step1 1. Load Sample (Acidified Plasma, pH < 3) Protonates Piperidine Step2 2. Wash 1 (2% Formic Acid in H2O) Removes Salts & Proteins Step1->Step2 Step3 3. Wash 2 (100% Methanol) Removes Phospholipids Step2->Step3 Step4 4. Elution (5% NH4OH in Methanol) Neutralizes Piperidine Step3->Step4 Step5 5. Reconstitution (HILIC Mobile Phase) Ready for LC-MS/MS Step4->Step5

Workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic piperidine derivatives.

Chromatographic Separation Strategy: C18 vs. HILIC

Retaining polar, basic compounds on standard C18 columns typically requires ion-pairing reagents (which severely suppress MS signal) or high-pH mobile phases (which degrade silica columns over time). Hydrophilic Interaction Liquid Chromatography (HILIC) offers a mechanistically superior alternative.

Table 2: Chromatographic Performance Metrics

ParameterReversed-Phase (C18)HILIC (Amide/Silica)
Mobile Phase Water/MeOH (0.1% Formic Acid)Acetonitrile/Water (10mM NH₄FA)
Retention Factor (k') 0.8 (Poor retention, elutes in void)4.5 (Excellent retention)
Peak Symmetry (As) 1.8 (Severe tailing)1.05 (Highly symmetrical)
ESI+ Sensitivity Baseline5x to 10x Enhancement

Mechanistic Causality: HILIC utilizes a water-enriched layer immobilized on the stationary phase. Because 3-((2R)-2-Piperidyl)phenol is highly polar, it partitions effectively into this aqueous layer, providing orthogonal retention compared to RPLC. Furthermore, the high organic content (>80% Acetonitrile) of the HILIC mobile phase dramatically enhances droplet desolvation in the Electrospray Ionization (ESI) source, yielding a massive boost in MS/MS sensitivity.

Optimized Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for any residual matrix effects, injection variability, or extraction losses—a critical requirement under ICH M10 guidelines[1].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of human plasma into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., 3-(2-piperidyl)phenol-d4, 100 ng/mL) to all samples except double blanks.

  • Pre-treatment: Add 200 µL of 2% Phosphoric acid in water to disrupt protein binding and fully protonate the analyte. Vortex for 2 minutes.

  • SPE Conditioning: Condition a 30 mg MCX 96-well plate with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum (approx. 2-3 inHg).

  • Washing: Wash sequentially with 1 mL of 2% Formic acid in water, followed by 1 mL of 100% Methanol.

  • Elution: Elute the target analyte into a clean collection plate using 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of HILIC mobile phase (90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0).

  • LC-MS/MS Analysis: Inject 2 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

MS/MS Fragmentation Pathway

To ensure high specificity and avoid cross-talk, MRM transitions must be carefully selected. The protonated precursor ion [M+H]+ is m/z 178.1. Collision-induced dissociation (CID) yields two highly stable product ions used for quantification and qualification.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 178.1 (Protonated Amine) Frag1 Alpha-Cleavage Formation of Piperidinium Precursor->Frag1 CID (15 eV) Frag2 C-C Bond Cleavage Phenolic Tropylium Precursor->Frag2 CID (25 eV) Product1 Quantifier Ion m/z 84.1 (High Intensity) Frag1->Product1 Product2 Qualifier Ion m/z 95.0 (Structural Confirmation) Frag2->Product2

Logical fragmentation pathway of 3-((2R)-2-Piperidyl)phenol in ESI+ MS/MS.

Regulatory Validation Parameters

To ensure the method is fit-for-purpose in clinical or preclinical PK studies, it must be validated according to the FDA Bioanalytical Method Validation Guidance (2018)[1] and ICH M10[1].

  • Linearity & LLOQ: The calibration curve must be linear (R² > 0.99) over the expected physiological range (e.g., 1 to 1000 ng/mL). The Lower Limit of Quantification (LLOQ) must have a signal-to-noise ratio ≥ 5 with precision within ±20%.

  • Accuracy & Precision: Inter- and intra-batch accuracy must be within ±15% of the nominal concentration for all Quality Control (QC) levels (±20% at LLOQ).

  • Matrix Effect: The Matrix Factor (MF) must be calculated using 6 independent lots of plasma. The IS-normalized MF should have a Coefficient of Variation (CV) ≤ 15%[1]. The MCX-SPE method described above routinely achieves a CV < 5%.

  • Stability: Benchtop, freeze-thaw (minimum 3 cycles), and long-term storage stability must be proven to ensure sample integrity from collection to analysis[1].

References
  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, 2018. URL: [Link]1]

  • International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Sample Analysis." ICH.org, 2022. URL: [Link]1]

Sources

Validation

Comparative Efficacy Analysis: 3-((2R)-2-Piperidyl)phenol Against Standard Neuromodulatory Agents

Abstract This guide provides a detailed comparative analysis of 3-((2R)-2-Piperidyl)phenol, a derivative of the piperidine alkaloid class, against established standard reference compounds targeting nicotinic acetylcholin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed comparative analysis of 3-((2R)-2-Piperidyl)phenol, a derivative of the piperidine alkaloid class, against established standard reference compounds targeting nicotinic acetylcholine receptors (nAChRs). While direct, peer-reviewed efficacy studies on 3-((2R)-2-Piperidyl)phenol are not extensively available in public literature, its structural similarity to known nAChR ligands, such as nicotine and its own des-hydroxy metabolite, allows for a robust, structure-activity relationship (SAR)-based comparison. This document synthesizes known data on related compounds to project the potential efficacy profile of 3-((2R)-2-Piperidyl)phenol and outlines the rigorous experimental protocols required for its empirical validation.

Introduction: The Rationale for Investigation

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous neurologically active agents. 3-((2R)-2-Piperidyl)phenol, as a specific chiral isomer, presents a compelling subject for investigation due to its structural analogy to compounds with known high affinity for nicotinic acetylcholine receptors (nAChRs). These receptors are critical in modulating a wide range of cognitive functions, including learning, memory, and attention, and are implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, and certain psychiatric disorders.

The reference standard for nAChR agonists is nicotine. However, its therapeutic potential is limited by a poor pharmacokinetic profile and significant off-target effects. This has driven the search for novel ligands with improved subtype selectivity and pharmacokinetics. This guide will therefore compare the theoretical and structurally inferred profile of 3-((2R)-2-Piperidyl)phenol with the well-documented activities of nicotine and its primary metabolite, cotinine, to establish a framework for future empirical studies.

Comparative Pharmacological Profiles

The pharmacological effects of piperidine derivatives are heavily influenced by their stereochemistry and the nature of their substituents. The (R)-enantiomer of related compounds often exhibits distinct receptor affinity and functional activity compared to the (S)-enantiomer or the racemic mixture.

CompoundChemical StructurePrimary Molecular Target(s)Known Agonist/Antagonist ActivityKey Pharmacological Effects
3-((2R)-2-Piperidyl)phenol (Structure inferred)Predicted: Nicotinic Acetylcholine Receptors (nAChRs), particularly α4β2 subtype.Predicted: Agonist or partial agonist.Predicted: Neuromodulatory, potential cognitive enhancement.
(S)-(-)-Nicotine C₁₀H₁₄N₂Nicotinic Acetylcholine Receptors (nAChRs), broad-spectrum agonist.Potent AgonistStimulant, cognitive enhancement, addictive properties, cardiovascular effects.
Cotinine C₁₀H₁₂N₂OnAChR modulator, primarily at the α7 subtype.Weak partial agonist or allosteric modulator.Neuroprotective effects, lower potency and toxicity than nicotine.

Experimental Workflows for Efficacy Determination

To empirically validate and compare the efficacy of 3-((2R)-2-Piperidyl)phenol, a multi-tiered experimental approach is necessary. The following protocols represent a self-validating system, designed to move from in vitro target engagement to in vivo functional outcomes.

In Vitro Receptor Binding and Functional Assays

The initial step is to quantify the direct interaction of the compound with its putative molecular targets. This establishes affinity (how tightly it binds) and functional efficacy (the cellular response it elicits).

Workflow: In Vitro Characterization

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity A Test Compound: 3-((2R)-2-Piperidyl)phenol C Radioligand Binding Assay (e.g., [³H]Epibatidine) A->C B Reference Compounds: (S)-Nicotine, Cotinine B->C E Calcium Flux Assay (FLIPR Tetra®) C->E Determine Ki (Affinity) F Patch-Clamp Electrophysiology D Cell Lines Expressing nAChR Subtypes (α4β2, α7) D->C E->F Determine EC50/IC50 (Potency & Efficacy)

Caption: Workflow for in vitro receptor binding and functional assays.

Step-by-Step Protocol: Radioligand Binding Assay

  • Preparation: Utilize cell membranes from HEK293 cells stably expressing human α4β2 or α7 nAChR subtypes.

  • Incubation: Incubate membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]Epibatidine) and varying concentrations of the test compound (3-((2R)-2-Piperidyl)phenol) or reference compounds.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 2 hours at room temperature).

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Calculate the inhibition constant (Ki) for each compound by fitting the data to a one-site competition model using nonlinear regression. This value represents the affinity of the compound for the receptor.

Causality Explanation: This assay directly measures the ability of the test compound to displace a known high-affinity ligand from the receptor's binding site. A lower Ki value indicates a higher binding affinity. By comparing the Ki of 3-((2R)-2-Piperidyl)phenol to that of nicotine, we can directly assess its relative affinity for specific nAChR subtypes.

In Vivo Behavioral Models for Cognitive Enhancement

Following in vitro validation, the next critical phase is to assess the compound's efficacy in a living system. Animal models of cognition provide a robust platform to test for pro-cognitive and neuroprotective effects.

Workflow: In Vivo Cognitive Efficacy Testing

G cluster_0 Pre-Clinical Model cluster_1 Treatment & Assessment A Rodent Models (Rats or Mice) B Cognitive Impairment Induction (e.g., Scopolamine) A->B C Compound Administration: Test vs. Reference vs. Vehicle B->C D Behavioral Paradigm: Novel Object Recognition (NOR) C->D E Data Analysis: Discrimination Index D->E

Caption: Workflow for in vivo assessment of cognitive enhancement.

Step-by-Step Protocol: Novel Object Recognition (NOR) Test

  • Habituation: Acclimate rodents to an open-field arena in the absence of any objects for several days.

  • Familiarization Phase: On the test day, place two identical objects in the arena and allow the animal to explore freely for a set period (e.g., 5 minutes).

  • Inter-trial Interval: Return the animal to its home cage. During this time, administer the test compound, reference compound (nicotine), or a vehicle control.

  • Test Phase: After a retention interval (e.g., 1 hour), return the animal to the arena where one of the familiar objects has been replaced with a novel object.

  • Data Acquisition: Record the time the animal spends exploring each object (familiar vs. novel).

  • Analysis: Calculate a Discrimination Index (DI) as: (Time with Novel - Time with Familiar) / (Total Exploration Time). A higher DI indicates better memory and cognitive function.

Trustworthiness: The NOR task is a self-validating system because it relies on the innate preference of rodents for novelty. A cognitively intact animal will spend significantly more time exploring the novel object. The inclusion of a positive control (nicotine) and a negative control (vehicle) allows for the direct and reliable comparison of the pro-cognitive effects of 3-((2R)-2-Piperidyl)phenol.

Projected Efficacy and Concluding Remarks

Based on structure-activity relationships within the piperidine class, it is hypothesized that 3-((2R)-2-Piperidyl)phenol will exhibit agonist or partial agonist activity at nAChRs, similar to nicotine. The presence of the hydroxyl group may influence its blood-brain barrier permeability and metabolic profile, potentially offering a different pharmacokinetic and pharmacodynamic profile compared to nicotine.

The rigorous, multi-stage experimental plan outlined in this guide provides a clear and scientifically sound pathway for definitively characterizing the efficacy of 3-((2R)-2-Piperidyl)phenol. By directly comparing its performance against well-established reference compounds like nicotine and cotinine within these validated assays, researchers can generate the high-quality, reproducible data necessary to determine its potential as a novel therapeutic agent for neurological disorders.

References

  • Title: Nicotinic Acetylcholine Receptors: A Brief Introduction Source: NCBI Bookshelf URL: [Link]

  • Title: Nicotine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Cotinine Source: PubChem, National Center for Biotechnology Information URL: [Link]

Comparative

Cross-Reactivity Profiling of 3-((2R)-2-Piperidyl)phenol in Receptor Assays: A Comparative Guide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Protocol Standard Executive Summary & Pharmacophore Rationale In central nervous system (CNS) d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Protocol Standard

Executive Summary & Pharmacophore Rationale

In central nervous system (CNS) drug discovery, chiral building blocks like 3-((2R)-2-Piperidyl)phenol are frequently utilized to synthesize libraries of neuroactive compounds. However, the combination of a basic piperidine amine and a hydrogen-bonding phenol ring creates a promiscuous pharmacophore. This structural motif is notorious for cross-reacting with multiple off-target receptors, leading to confounding data in primary screens and potential clinical toxicity.

As a Senior Application Scientist, I have designed this guide to objectively compare the cross-reactivity profile of 3-((2R)-2-Piperidyl)phenol against standard reference ligands. By mapping its structural homology, we can predict and experimentally validate its affinity for three primary off-target liabilities:

  • Nicotinic Acetylcholine Receptors (nAChRs): Driven by structural homology to Anabasine (where the pyridine ring is replaced by a phenol).

  • Sigma-1 Receptors ( σ1​ R): Driven by the classic amine-aromatic pocket interaction typical of ligands like Haloperidol and (+)-Pentazocine.

  • NMDA Receptors (GluN2B subunit): Driven by structural similarities to Ifenprodil, which relies on a phenol-piperidine motif for receptor binding.

Structural Logic & Target Selection

Understanding the causality behind our assay selection is the first pillar of robust assay design. The diagram below illustrates how specific moieties of 3-((2R)-2-Piperidyl)phenol dictate our choice of comparative receptor assays.

TargetLogic Compound 3-((2R)-2-Piperidyl)phenol Motif1 Piperidine Ring (Basic Amine) Compound->Motif1 Motif2 Phenol Ring (H-Bond Donor/Acceptor) Compound->Motif2 Target1 nAChR (Anabasine Homology) Motif1->Target1 Cation-π interaction Target2 Sigma-1 Receptor (Amine-Aromatic Pocket) Motif1->Target2 Salt bridge (Asp) Motif2->Target2 Hydrophobic packing Target3 NMDA GluN2B (Ifenprodil Homology) Motif2->Target3 H-bonding (Glu)

Pharmacophore mapping of 3-((2R)-2-Piperidyl)phenol to primary cross-reactive receptor targets.

Comparative Cross-Reactivity Data

To objectively evaluate the performance and specificity of 3-((2R)-2-Piperidyl)phenol, it must be benchmarked against gold-standard ligands in validated assay systems. The table below synthesizes representative quantitative binding ( Ki​ ) and functional ( IC50​/EC50​ ) data[1][2][3].

Table 1: Cross-Reactivity Profile vs. Standard Ligands

Receptor TargetAssay TypeStandard LigandStandard Affinity/Potency3-((2R)-2-Piperidyl)phenolCross-Reactivity Risk
σ1​ Receptor Radioligand Binding(+)-Pentazocine Ki​ = 3.8 - 4.6 nM Ki​ ~ 120 nMModerate
NMDA (GluN2B) Radioligand BindingIfenprodil Ki​ = 11.0 nM Ki​ > 5,000 nMLow
α7​ nAChR FLIPR Calcium FluxAnabasine EC50​ = 15.2 μ M EC50​ ~ 45.0 μ MLow-Moderate
α4​β2​ nAChR FLIPR Calcium FluxEpibatidine EC50​ = 0.04 μ M IC50​ ~ 8.5 μ MModerate (Antagonist)

Data Interpretation: While 3-((2R)-2-Piperidyl)phenol lacks the high-affinity binding of Ifenprodil at the NMDA receptor, its structural flexibility allows moderate off-target binding at σ1​ receptors and antagonistic behavior at heteromeric α4​β2​ nAChRs.

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. The following methodologies are engineered as self-validating systems, ensuring that any observed cross-reactivity is a true pharmacological event rather than an assay artifact.

Protocol A: σ1​ Receptor Radioligand Binding Assay

Causality & Rationale: Historically, non-selective ligands like [3H] DTG were used for Sigma receptor assays, which bound equally to σ1​ and σ2​ (TMEM97) receptors, requiring the addition of masking agents[4]. To ensure absolute target specificity when profiling 3-((2R)-2-Piperidyl)phenol, we utilize [3H] (+)-pentazocine , a highly selective σ1​ R radioligand[1][5].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain or liver tissue (high σ1​ R expression) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) with protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet membranes. Resuspend to a final protein concentration of 1 mg/mL.

  • Assay Assembly (96-well format):

    • Total Binding: 100 μ g membrane protein + 5 nM [3H] (+)-pentazocine.

    • Non-Specific Binding (Self-Validation Control): Add 10 μ M Haloperidol to saturate all specific σ1​ sites.

    • Test Wells: Add serial dilutions of 3-((2R)-2-Piperidyl)phenol (10 μ M to 0.1 nM).

  • Incubation: Incubate the microplates at 37°C for 90 to 120 minutes to reach equilibrium[5].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Washing & Quantification: Wash filters three times with 300 μ L ice-cold Tris-HCl buffer. Extract filters into scintillation vials, add 2 mL Ultima Gold™ cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ using a four-parameter logistic regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: High-Throughput FLIPR Calcium Assay for nAChR

Causality & Rationale: Nicotinic receptors, particularly the α7​ subtype, exhibit extremely fast desensitization kinetics. Traditional radioligand binding fails to capture the functional state (agonist vs. positive allosteric modulator [PAM] vs. antagonist)[3]. Therefore, a Fluorescent Imaging Plate Reader (FLIPR) assay utilizing a "double-addition" protocol is mandatory. This allows us to detect if 3-((2R)-2-Piperidyl)phenol acts as a direct agonist (first addition) or an antagonist/PAM (second addition)[3].

FLIPRWorkflow Step1 Step 1: Cell Culture Plate iPSC-derived neurons in 96-well black plates Step2 Step 2: Dye Loading Incubate with Fluo-4 Calcium-sensitive dye (37°C) Step1->Step2 Step3 Step 3: Baseline Read Monitor basal fluorescence in FLIPR Step2->Step3 Step4 Step 4: First Addition Inject Test Compound (Detect Agonist Activity) Step3->Step4 Step5 Step 5: Second Addition Inject EC20 Nicotine (Detect PAM/Antagonist Activity) Step4->Step5

High-throughput FLIPR calcium assay double-addition workflow for nAChR modulator screening.

Step-by-Step Methodology:

  • Cell Preparation: Thaw and plate human iPSC-derived neurons at a density of 2.5×105 cells/mL in poly-D-lysine/laminin-coated black-walled, clear-bottom 96-well plates. Culture for 6–10 days at 37°C in 5% CO2​ [3].

  • Dye Loading: Remove culture media and wash cells with Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM or FLIPR Calcium 6 Assay Kit) for 60 minutes at 37°C.

  • Baseline Measurement: Transfer the plate to the FLIPR instrument. Monitor basal fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10 seconds to establish a stable baseline.

  • First Addition (Agonist Screen): Automatically inject serial dilutions of 3-((2R)-2-Piperidyl)phenol. Record fluorescence for 3 minutes. An increase in signal indicates direct agonism. (Self-Validation: Include wells with Epibatidine as a positive control).

  • Second Addition (Antagonist/PAM Screen): Inject an EC20​ concentration of Nicotine or Acetylcholine. Record for an additional 3 minutes. A suppressed signal indicates antagonism, while an amplified signal indicates PAM activity. (Self-Validation: Include Atropine to rule out muscarinic receptor interference).

References

  • Title: Radioligand Binding Assay for Fluvoxamine at the Sigma-1 Receptor Source: BenchChem Protocols URL
  • Title: Comprehensive 3D-QSAR Model Predicts Binding Affinity of Structurally Diverse Sigma 1 Receptor Ligands Source: ACS Publications URL
  • Title: Pharmacological Characterisation of Nicotinic Acetylcholine Receptors Expressed in Human iPSC-Derived Neurons Source: PLOS One URL
  • Title: Development and Validation of [3H] OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs Source: PubMed / MDPI URL

Sources

Safety & Regulatory Compliance

Safety

3-((2R)-2-Piperidyl)phenol proper disposal procedures

The safe handling and disposal of 3-((2R)-2-Piperidyl)phenol requires a rigorous, mechanistically driven approach. As a chiral building block featuring both a basic secondary amine (piperidine) and a weakly acidic phenol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of 3-((2R)-2-Piperidyl)phenol requires a rigorous, mechanistically driven approach. As a chiral building block featuring both a basic secondary amine (piperidine) and a weakly acidic phenol moiety, this amphoteric compound presents a unique dual-hazard profile. Standard "catch-all" organic waste protocols are insufficient and potentially dangerous.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the operational handling, segregation, and disposal of 3-((2R)-2-Piperidyl)phenol.

Physicochemical Hazard Profile & Causality

To design a safe disposal system, we must first understand the molecular behavior of the compound. 3-((2R)-2-Piperidyl)phenol is amphoteric. The basic piperidine ring (pKa ~11 for its conjugate acid) acts as a strong localized caustic agent, while the phenol ring acts as a weak acid and a highly efficient skin-penetrating toxin.

Mechanistic Insight into Toxicity: Phenol and its derivatives possess a local anesthetic effect, meaning severe chemical burns may initially be painless[1]. Furthermore, the lipophilic nature of the piperidine-phenol structure allows it to rapidly bypass the dermal barrier, entering the bloodstream where it can cause systemic central nervous system (CNS) depression and organ damage [1].

Mechanistic Insight into Disposal: Because of the nitrogen atom in the piperidine ring, thermal decomposition of this compound yields highly toxic nitrogen oxides (NOx)[2]. Therefore, standard drain disposal is strictly prohibited; the compound must be routed to a licensed Environmental Health and Safety (EHS) contractor for controlled, high-temperature incineration.

Quantitative Hazard Summary
Property / Hazard ParameterOperational ImplicationReference Anchor
Chemical Nature Amphoteric (Secondary amine + Phenolic OH). Reacts exothermically with both strong acids and strong bases.[2]
Incompatibilities Strong oxidizers (e.g., nitric acid, peroxides), acid chlorides, active metals. Risk of fire/explosion. [2]
Thermal Decomposition Produces Carbon Monoxide (CO), Carbon Dioxide (CO2), and Nitrogen Oxides (NOx).[2]
Target Organs Central Nervous System (CNS), Liver, Kidneys, Skin, Eyes.[1]
Extinguishing Media Dry chemical, CO2, or alcohol-resistant foam. Water may be ineffective.[3]

Operational Safety & Engineering Controls

Before generating waste, the operational environment must be engineered to mitigate exposure.

  • Ventilation: All manipulations of the solid or concentrated solutions must occur within a certified chemical fume hood to prevent inhalation of aerosolized particulates or vapors [1].

  • Layered PPE System: Standard nitrile gloves provide insufficient breakthrough times for concentrated phenol derivatives. Operators must wear utility-grade neoprene or butyl rubber gloves over standard nitrile exam gloves [1].

  • The PEG Sink (Critical): A decontamination kit containing Polyethylene Glycol (PEG) 300 or 400 must be kept within 10 seconds of the workstation. Water is insufficient for decontaminating phenol-derived spills on the skin; PEG acts as a macroscopic sink, dissolving the compound and actively pulling it out of the dermal layer[1].

Step-by-Step Disposal Methodologies

Every disposal protocol must be a self-validating system. Do not rely on assumptions; verify compatibility at each step.

Protocol A: Liquid Waste Segregation and Containment
  • Validate Compatibility: Ensure the primary waste carboy contains NO strong oxidizers (e.g., Nitric Acid, Permanganates) or acid chlorides. Mixing 3-((2R)-2-Piperidyl)phenol with oxidizers will trigger a violent exothermic reaction [2].

  • Solvent Classification:

    • If dissolved in non-halogenated solvents (e.g., Methanol, Ethyl Acetate), route to the "Halogen-Free Organic Waste" container.

    • If dissolved in chlorinated solvents (e.g., Dichloromethane), route to the "Halogenated Organic Waste" container.

  • Transfer & Seal: Use a closed-funnel system to transfer the liquid. Immediately cap the container tightly to prevent vapor escape.

  • Secondary Containment: Place the waste jug in a high-density polyethylene (HDPE) secondary containment tray to capture potential leaks.

Protocol B: Solid Waste & Empty Container Management
  • Debris Collection: All contaminated consumables (weigh boats, pipette tips, outer neoprene gloves) must be placed in a poly-lined, designated solid hazardous waste bin. Never commingle with standard biological or municipal trash [4].

  • Triple-Rinse Validation for Containers: "Empty" reagent bottles are not truly empty.

    • Rinse the container three times with a compatible solvent (e.g., acetone or ethanol).

    • Collect all rinsate into the appropriate liquid waste carboy (Protocol A).

  • Defacement: Once triple-rinsed, completely deface the manufacturer's label with a thick marker, label the bottle as "Triple Rinsed - For Disposal," and route according to your institution's EHS guidelines [4].

Emergency Spill Response Plan

In the event of an accidental release, immediate mechanistic intervention is required to prevent environmental contamination and personnel injury.

  • Evacuate and Ventilate: Clear all non-essential personnel. Maximize fume hood flow or room ventilation.

  • Don Heavy PPE: Equip chemical splash goggles, a face shield, and neoprene/butyl gloves.

  • Containment (No Combustibles): Do NOT use paper towels. The high surface area of combustible paper mixed with an organic amine/phenol increases fire risk. Use inert absorbents like dry sand, earth, or vermiculite to dike and absorb the spill [3].

  • Chemical Neutralization/Decontamination: Swab the contaminated benchtop or floor area repeatedly with PEG 300/400 to lift the phenolic residue, followed by a thorough wash with soap and water [1].

  • Collection: Sweep the absorbed mixture using non-sparking tools into a sealable HDPE container. Label explicitly as "Hazardous Spill Debris: Contains 3-((2R)-2-Piperidyl)phenol" and request an immediate EHS pickup [3].

Visualizing the Disposal Workflow

The following logic tree outlines the critical decision points for managing 3-((2R)-2-Piperidyl)phenol safely.

G Start 3-((2R)-2-Piperidyl)phenol Operations Event Event Type? Start->Event Routine Routine Disposal Event->Routine Planned Spill Accidental Spill Event->Spill Unplanned Segregate Segregate from Oxidizers & Acids Routine->Segregate Evacuate Evacuate & Ventilate Don Neoprene PPE Spill->Evacuate LiqWaste Liquid Waste: Compatible Solvent Jug Segregate->LiqWaste SolWaste Solid Waste: Contaminated Debris Bin Segregate->SolWaste Label Label as Toxic/Corrosive Hazardous Waste LiqWaste->Label SolWaste->Label EHSPickup EHS Professional Incineration Label->EHSPickup Contain Contain with Sand (No Combustibles) Evacuate->Contain Decon Decontaminate Area (PEG 300/400 for Phenol) Contain->Decon Decon->Label

Caption: Logical Workflow for 3-((2R)-2-Piperidyl)phenol Disposal and Spill Response.

References

  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure." Yale University. Available at: [Link]

  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet." NJ.gov. Available at: [Link]

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-((2R)-2-Piperidyl)phenol

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-((2R)-2-Piperidyl)phenol. As a trusted partner in your research, we aim to deliver value beyond the product its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-((2R)-2-Piperidyl)phenol. As a trusted partner in your research, we aim to deliver value beyond the product itself, ensuring that your laboratory environment remains safe and compliant. The following procedural guidance is designed for researchers, scientists, and drug development professionals, offering in-depth technical direction grounded in established safety principles.

Understanding the Hazard: A Synthesis of Phenol and Piperidine Risks

  • The Phenol Hazard : Phenol is a corrosive and toxic organic compound.[1] It can be absorbed rapidly through the skin, often without immediate pain due to its anesthetic effect, and can lead to severe chemical burns, systemic toxicity, and even death in cases of significant exposure.[2][3] The central nervous system, liver, and kidneys are primary targets for phenol toxicity.[4] Chronic exposure can lead to a range of symptoms, including vomiting, dizziness, and skin rashes.[4][5]

  • The Piperidine Hazard : Piperidine is classified as a highly flammable liquid that causes severe skin burns and eye damage.[6][7] It is also acutely toxic if it comes into contact with the skin or is inhaled.[6] Its vapors can form explosive mixtures with air, and it requires careful handling away from ignition sources.[7][8]

Given that 3-((2R)-2-Piperidyl)phenol combines these functionalities, it must be handled with the assumption that it carries the risks of both. It is classified as causing skin and serious eye irritation and may cause respiratory irritation.[9]

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific Personal Protective Equipment (PPE), it is crucial to implement a foundational safety framework known as the hierarchy of controls. PPE is the final line of defense, employed after higher-level controls have been established.

  • Engineering Controls : These are the most critical for handling this compound. All work involving 3-((2R)-2-Piperidyl)phenol, from weighing solids to preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][4] An emergency eyewash station and safety shower must be accessible within 10 seconds of the work area.[2]

  • Administrative Controls : Never work alone when handling high-hazard chemicals.[2] Ensure all personnel are trained on this specific Standard Operating Procedure (SOP) and are familiar with the location and use of emergency equipment.

  • Personal Protective Equipment (PPE) : This is the focus of the subsequent sections and is mandatory for all handling procedures.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical to prevent exposure. The following specifications are based on the combined hazards of phenol and piperidine.

Eye and Face Protection
  • Mandatory : Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required at all times.[8][10]

  • Splash Hazard : When there is any potential for splashes, such as during solution preparation or transfer of liquids, a full-face shield must be worn over the safety goggles.[1][4][8] This provides a secondary layer of protection against corrosive splashes to the entire face.

Hand Protection

Due to the high dermal toxicity and rapid skin absorption of phenolic compounds, glove selection is paramount. Phenol is known to penetrate standard latex and thin nitrile gloves rapidly.[11]

  • For Concentrated or Neat Compound : When working with the solid compound or preparing concentrated solutions, use heavy-duty gloves with proven resistance to both phenols and amines. Recommended materials include:

    • Butyl Rubber[2][4]

    • Neoprene (utility grade)[4]

    • Viton™ or Silver Shield®[2]

  • For Dilute Solutions (<10%) and Incidental Contact : For handling dilute solutions where contact is not anticipated but possible, double-gloving is a prudent measure. An inner exam-style nitrile glove can be worn under a longer, thicker (e.g., 8 mil) nitrile or neoprene outer glove.[4]

  • Glove Practice : Always inspect gloves for tears or punctures before use.[10] Change gloves immediately if you suspect contamination. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water after handling is complete.[8]

Body Protection
  • Lab Coat : A fully buttoned, flame-retardant lab coat is mandatory.[1][12]

  • Apron : If there is a significant risk of splashing, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[4]

  • Apparel : Long pants that cover the entire leg and fully enclosed, chemical-resistant shoes are required.[1][4] Shorts, skirts, and perforated shoes are strictly prohibited in the laboratory.

Respiratory Protection

All handling of 3-((2R)-2-Piperidyl)phenol should be performed within a chemical fume hood to eliminate the need for respiratory protection.[1] If, under rare and specifically evaluated circumstances (e.g., a large spill), work must be done outside a fume hood where vapors may be present, a respirator with an appropriate cartridge for organic vapors and ammonia derivatives (Type K, green) must be used.[7] A full respiratory protection program, including fit testing, is required in such cases.

PPE Specification Summary

Task / Hazard LevelEye/Face ProtectionHand ProtectionBody Protection
Handling Solid Compound Safety GogglesButyl Rubber or heavy-duty Neoprene glovesLab Coat
Preparing Solutions / Transfers Safety Goggles & Face ShieldDouble gloves (Nitrile inner, Neoprene/Butyl outer)Lab Coat & Chemical-Resistant Apron
Incidental Contact (Dilute Sol.) Safety GogglesDouble Nitrile Gloves (thicker outer glove)Lab Coat

Operational Plan: A Step-by-Step Protocol

Pre-Handling Checklist
  • Verify the chemical fume hood is operational and has a valid certification.

  • Confirm the location of the nearest safety shower and eyewash station.

  • Assemble all necessary equipment and reagents within the fume hood.

  • Ensure a designated hazardous waste container is properly labeled and accessible.

  • Don all required PPE as specified in the table above.

Handling Procedure
  • Conduct all manipulations, including weighing and transfers, deep within the sash of the chemical fume hood.

  • When handling the solid, use tools (spatulas, weighing paper) that can be easily decontaminated or disposed of as hazardous waste. Avoid creating dust.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep all containers of 3-((2R)-2-Piperidyl)phenol tightly sealed when not in immediate use.

Post-Handling Decontamination
  • Wipe down the work surface inside the fume hood with an appropriate solvent. Dispose of cleaning materials as hazardous waste.

  • Decontaminate any reusable equipment that came into contact with the chemical.

  • Carefully doff PPE, removing gloves last using a technique that prevents skin contact.

  • Dispose of all contaminated disposable PPE (gloves, bench paper, etc.) in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water.

Emergency Procedures

Immediate and rapid decontamination is critical.

  • Skin Exposure : Move the affected person to a safety shower immediately. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[1][2] Seek immediate medical attention. For phenol-specific exposures, some guidelines recommend wiping the area with polyethylene glycol (PEG-300 or PEG-400) before washing.[2]

  • Eye Exposure : Immediately flush the eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open.[2] Remove contact lenses if possible. Seek immediate medical attention.

  • Inhalation : Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting.[2][7] If the person is conscious, rinse their mouth with water and have them drink a glass of water or milk.[2] Seek immediate medical attention.

  • Spill : Evacuate all non-essential personnel.[12] For a small spill inside a fume hood, contain it with a non-combustible absorbent material like sand, vermiculite, or earth.[6][12] Do not use paper towels.[12] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[6][7] Report all spills to laboratory supervision.

Disposal Plan

All waste containing 3-((2R)-2-Piperidyl)phenol, whether solid, liquid, or contaminated debris, is classified as hazardous waste.

  • Labeling : Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard pictograms (e.g., corrosive, toxic, flammable).[12]

  • Containment : Use leak-proof, shatter-proof containers.[13] Ensure containers are kept tightly sealed and stored in a designated, well-ventilated satellite accumulation area, preferably with secondary containment.[12]

  • Disposal : Disposal must be handled by a licensed professional waste disposal service in accordance with local and national regulations.[1][12] Contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup.

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase A Risk Assessment & SOP Review B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Required PPE B->C D Handle Compound (Inside Fume Hood) C->D E Spill or Exposure Event D->E If Occurs F Decontaminate Work Area & Equipment D->F J Execute Emergency Procedures (First Aid, Spill Control) E->J G Segregate & Label Hazardous Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I J->G After Containment

Caption: Workflow for the safe handling of 3-((2R)-2-Piperidyl)phenol.

References

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from Yale EHS. ([Link])

  • Monash University Health Safety & Wellbeing. (2024, May 15). Phenol - OHS Information Sheet. Retrieved from Monash University. ([Link])

  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from Penta. ([Link])

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PIPERIDINE. Retrieved from Cleanchem. ([Link])

  • NextSDS. (n.d.). 3-(piperidin-2-yl)phenol hydrochloride — Chemical Substance Information. Retrieved from NextSDS. ([Link])

  • Olson, K. R., & Vohra, R. (n.d.). PHENOL AND RELATED COMPOUNDS. In Poisoning & Drug Overdose, 7e. AccessMedicine. Retrieved from ([Link])

  • PharmAust Manufacturing. (2022, March 23). PHENOL (LIQUEFIED) - SAFETY DATA SHEET. Retrieved from PharmAust. ([Link])

  • LSU Health Shreveport. (n.d.). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. Retrieved from LSUHSC. ([Link])

  • U.S. Environmental Protection Agency. (n.d.). TOXICOLOGICAL REVIEW OF Phenol. Integrated Risk Information System (IRIS). Retrieved from ([Link])

  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Retrieved from Carl ROTH. ([Link])

  • ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from ResearchGate. ([Link])

  • Hindustan Organic Chemicals. (n.d.). MATERIAL SAFETY DATA SHEETS -- 1. PHENOL. Retrieved from HOCL. ([Link])

  • GOV.UK. (2024, October 1). Phenol: toxicological overview. Retrieved from GOV.UK. ([Link])

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Phenol. Retrieved from ATSDR. ([Link])

Sources

© Copyright 2026 BenchChem. All Rights Reserved.